Retro-2
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPXDSRULBILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Faceted Mechanism of Retro-2: A Technical Guide to its Core Action
For Immediate Release
Palo Alto, CA – December 13, 2025 – Recent research has illuminated the primary mechanism of action for Retro-2, a small molecule inhibitor of retrograde protein trafficking. This technical guide provides an in-depth analysis of its molecular targets and the experimental basis for these findings, tailored for researchers, scientists, and drug development professionals. Compelling evidence from independent studies points to two primary, yet distinct, molecular targets: ASNA1, a key component of the tail-anchored protein insertion pathway, and Sec16A, a crucial protein at endoplasmic reticulum exit sites. This guide will detail both proposed mechanisms, present the supporting quantitative data, outline the key experimental protocols, and visualize the involved signaling pathways.
I. Executive Summary
This compound is a selective inhibitor of retrograde protein trafficking, a cellular process exploited by various toxins and pathogens to enter the cytosol. Initially identified for its protective effects against toxins like ricin and Shiga-like toxins, its mechanism of action has been a subject of intensive investigation. Two primary hypotheses have emerged, each supported by robust experimental data. The first identifies ASNA1 (also known as TRC40) as the direct target, where this compound inhibits the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER). The second proposes that this compound directly binds to Sec16A , a component of the COPII vesicle formation machinery at ER exit sites, thereby disrupting the anterograde trafficking of essential components for retrograde transport, such as syntaxin-5. Both mechanisms ultimately converge on the disruption of retrograde trafficking from the endosomes to the Golgi and ER.
II. Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound and its analogs.
| Compound | Assay | Target/Effect | Value | Cell Line | Reference |
| This compound | Ebolavirus Infection Inhibition | EC50 | 12.2 µM | HeLa | [1][2] |
| This compound.1 | Shiga-like toxin-1 (Stx-1) Intoxication Assay | EC50 | 90 nM | HeLa | [3] |
| Compound 3 (this compound.1 analog) | Shiga-like toxin-1 (Stx-1) Intoxication Assay | EC50 | 7381 nM | HeLa | [3] |
Note: Direct binding affinities (Kd) and inhibitory concentrations (IC50) for this compound against its primary targets, ASNA1 and Sec16A, are not yet publicly available in peer-reviewed literature.
III. Primary Mechanism of Action 1: Inhibition of ASNA1-Mediated Tail-Anchored Protein Targeting
The most recent evidence strongly suggests that this compound's primary mechanism of action is the inhibition of the transmembrane domain recognition complex (TRC) pathway by directly affecting ASNA1.[4][5][6][7] This pathway is responsible for the post-translational targeting and insertion of TA proteins into the ER membrane.
Signaling Pathway
This compound disrupts the transfer of newly synthesized TA proteins to ASNA1, leading to their degradation and preventing their proper insertion into the ER. This impairs the function of numerous cellular proteins, including syntaxin-5, a SNARE protein essential for retrograde vesicle trafficking.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Retro-2: A Deep Dive into the Inhibition of Retrograde Protein Transport
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retro-2 is a small molecule inhibitor that has garnered significant attention for its ability to block the retrograde transport of various proteins, including potent toxins like ricin and Shiga toxin, as well as several viruses. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its molecular targets, and the experimental evidence supporting its role in disrupting this critical cellular trafficking pathway. By consolidating quantitative data, detailing experimental methodologies, and visualizing the involved pathways, this document aims to serve as a valuable resource for researchers and drug development professionals working to leverage this compound's therapeutic potential.
Introduction to Retrograde Protein Transport and this compound
Retrograde protein transport is a fundamental cellular process responsible for trafficking proteins and lipids from the endosomes to the trans-Golgi network (TGN) and ultimately to the endoplasmic reticulum (ER). This pathway is exploited by a variety of pathogens, including certain toxins and viruses, to enter the cytosol and exert their cytotoxic effects.
This compound was first identified in a high-throughput screen as a potent inhibitor of ricin and Shiga-like toxins.[1] It was found to halt the progression of these toxins to the ER, trapping them in early endosomes.[1] Subsequent research has revealed that this compound and its analogs also exhibit antiviral activity against a broad range of viruses that rely on retrograde transport for infection, such as papillomaviruses, polyomaviruses, and filoviruses.[1][2]
Mechanism of Action: Two Compelling Hypotheses
The precise mechanism of action of this compound has been the subject of intensive investigation, leading to two primary, non-mutually exclusive hypotheses. Both converge on the disruption of Syntaxin-5 (STX5), a crucial SNARE protein required for the fusion of retrograde vesicles with the TGN.[1][3]
Hypothesis 1: Targeting ASNA1 and the TRC Pathway
One line of evidence suggests that this compound directly inhibits ASNA1 (also known as TRC40), an ATPase involved in the post-translational insertion of tail-anchored (TA) proteins into the ER membrane via the Transmembrane Domain Recognition Complex (TRC) pathway.[1][3][4]
-
The TRC Pathway: This pathway is essential for the proper localization of TA proteins, including the SNARE protein STX5.[1][3]
-
This compound's Role: By inhibiting ASNA1, this compound disrupts the delivery of newly synthesized TA proteins, including STX5, to the ER.[1][3] This leads to a decreased abundance of STX5 at the Golgi apparatus, thereby impairing retrograde transport.[1][3]
-
Supporting Evidence:
-
CRISPRi genetic interaction analysis revealed that the cellular effects of this compound closely resemble the disruption of the TRC pathway.[1]
-
Cell-based and in vitro assays have demonstrated that this compound blocks the delivery of TA proteins to ASNA1.[1][3]
-
A point mutation in ASNA1 was found to confer resistance to this compound, abolishing its cytoprotective effects against ricin.[1][3]
-
Hypothesis 2: Targeting Sec16A and Anterograde Transport
An alternative hypothesis proposes that this compound targets Sec16A, a key component of the ER exit sites (ERES).[5][6]
-
The Role of Sec16A: Sec16A is involved in the anterograde transport of proteins from the ER to the Golgi.[5] STX5 cycles between the ER and the Golgi, and its anterograde transport is dependent on Sec16A.[5]
-
This compound's Role: this compound is proposed to bind to Sec16A, which in turn affects the anterograde trafficking of STX5 from the ER to the Golgi.[5] This leads to the relocalization of STX5 to the ER, reducing its availability at the Golgi for retrograde transport.[5]
-
Supporting Evidence:
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its analogs in various experimental settings.
| Compound | Target Toxin/Virus | Cell Line | EC50 / IC50 | Reference |
| This compound | Ebolavirus (EBOV) | HeLa | 12.2 µM | [7][8] |
| This compound | Ricin | HeLa | Pretreatment with 20 µM for 30 min inhibits intoxication | [7][8] |
| This compound | Shiga-like toxin 1 (Stx1) | HeLa | Pretreatment with 20 µM for 30 min inhibits intoxication | [7][8] |
| This compound | Shiga-like toxin 2 (Stx2) | HeLa | Pretreatment with 20 µM for 30 min inhibits intoxication | [7][8] |
| This compound.1 | John Cunningham polyomavirus (JCPyV) | - | 3.9 µM | [9] |
| This compound.1 | Shiga-like toxin-1 (Stx-1) | HeLa | 90 nM | [10] |
| This compound.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | ~1.6 µM | [11] |
| Compound | In Vivo Model | Toxin/Pathogen | Dosage | Outcome | Reference |
| This compound | Female Balb/c mice | Ricin (2 µg/kg) | 2 mg/kg (single dose) | 49% survival | [7] |
| This compound | Female Balb/c mice | Ricin (2 µg/kg) | 200 mg/kg (single dose) | Full protection | [7][12] |
| This compound(cycl) | Murine model | E. coli O104:H4 | 100 mg/kg | Reduced body weight loss, improved clinical scores, and increased survival | [13][14] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used to elucidate the function of this compound.
CRISPRi-Based Genetic Interaction Screening
-
Objective: To identify the cellular pathway that is functionally mimicked by this compound treatment.
-
Methodology:
-
A library of single-guide RNAs (sgRNAs) targeting genes involved in cellular trafficking and other relevant pathways is introduced into cells expressing a dCas9-KRAB fusion protein.
-
The pool of cells with different gene knockdowns is treated with a sublethal concentration of ricin in the presence or absence of this compound.
-
The abundance of each sgRNA in the surviving cell population is determined by deep sequencing.
-
The "ricin phenotype" (sensitivity or resistance) of each gene knockdown is calculated.
-
The genetic interaction profile of this compound is generated by comparing the ricin phenotypes of gene knockdowns in the presence and absence of the compound. This profile is then correlated with the profiles of known genetic perturbations to identify functional similarities.[1]
-
Fluorescent Tail-Anchored Protein Reporter Assay
-
Objective: To assess the effect of this compound on the ER insertion of tail-anchored proteins.
-
Methodology:
-
A reporter construct is created consisting of a green fluorescent protein (GFP) linked via a 2A self-cleaving peptide to a red fluorescent protein (RFP) fused to the transmembrane domain of an ER-resident TA protein (e.g., SEC61B).
-
Cells are transduced with this reporter construct.
-
Successful insertion of the RFP-TA fusion into the ER membrane results in a stable RFP signal. Failed insertion leads to the degradation of the fusion protein and a loss of RFP signal relative to the stable GFP signal.
-
Cells are treated with this compound or a vehicle control.
-
The RFP:GFP ratio is measured by flow cytometry. A decrease in this ratio indicates impaired TA protein insertion.[1][3]
-
In Vitro TA Protein Delivery Assay
-
Objective: To directly measure the effect of this compound on the delivery of a TA protein to ASNA1.
-
Methodology:
-
A purified, in vitro-translated, and radiolabeled TA protein substrate is incubated with purified SGTA (Small Glutamine-Rich Tetratricopeptide Repeat-Containing Protein Alpha), which acts as a chaperone.
-
Purified ASNA1 is then added to the reaction in the presence of ATP.
-
The transfer of the TA protein from SGTA to ASNA1 is assessed by native gel electrophoresis and autoradiography.
-
The assay is performed in the presence of varying concentrations of this compound or a vehicle control to determine its inhibitory effect on TA protein transfer.[1][3]
-
RUSH (Retention Using Selective Hooks) Assay for Anterograde Transport
-
Objective: To visualize and quantify the effect of this compound on the anterograde transport of STX5 from the ER to the Golgi.
-
Methodology:
-
A fusion protein of STX5 with a streptavidin-binding peptide (SBP) and a fluorescent protein (e.g., GFP) is co-expressed with a KDEL-tagged streptavidin "hook" that is retained in the ER.
-
This co-expression leads to the retention of the STX5-SBP-GFP fusion in the ER.
-
The addition of biotin competitively releases the STX5 fusion protein from the ER hook, allowing its synchronous transport to the Golgi to be visualized by fluorescence microscopy.
-
Cells are pre-treated with this compound or a vehicle control before the addition of biotin.
-
The rate and extent of STX5-SBP-GFP accumulation in the Golgi are quantified over time.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for this compound's action and the workflows of key experiments.
Caption: Proposed mechanism of this compound action via ASNA1 inhibition.
Caption: Proposed mechanism of this compound action via Sec16A inhibition.
References
- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. | Sigma-Aldrich [sigmaaldrich.com]
- 13. Retrograde Trafficking Inhibitor of Shiga Toxins Reduces Morbidity and Mortality of Mice Infected with Enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retrograde Trafficking Inhibitor of Shiga Toxins Reduces Morbidity and Mortality of Mice Infected with Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Retro-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2, a small molecule identified through high-throughput screening, has emerged as a significant tool for studying and inhibiting the retrograde trafficking pathway utilized by various toxins and pathogens. Initially characterized as an inhibitor of ricin and Shiga-like toxins, subsequent research has elucidated its mechanism of action, revealing its interaction with key cellular components of protein trafficking and insertion machinery. This technical guide provides an in-depth overview of the discovery, initial characterization, and proposed mechanisms of action of this compound and its analogs. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant cellular pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of cell biology, toxicology, and drug development.
Introduction
The retrograde transport pathway is a critical cellular process responsible for trafficking proteins and lipids from endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER). This pathway is exploited by a variety of bacterial and plant toxins, such as Shiga toxin and ricin, to reach their cytosolic targets and exert their cytotoxic effects.[1][2] The discovery of small molecules that can modulate this pathway has provided invaluable tools for dissecting its molecular machinery and has opened new avenues for the development of broad-spectrum therapeutics against these toxins and certain viruses that utilize the same entry route.[2]
This compound was first identified in a high-throughput screen for compounds that could protect cells from the cytotoxic effects of ricin.[1] Its ability to also inhibit Shiga-like toxins suggested a mechanism of action related to a common intracellular trafficking step.[1] Initial studies revealed that this compound treatment leads to the accumulation of these toxins in early endosomes, preventing their transport to the Golgi apparatus.[3] This guide details the foundational studies that led to the discovery and characterization of this compound, providing a technical framework for its use in research and drug development.
Discovery and Initial Characterization
This compound was discovered through a cell-based high-throughput screen designed to identify inhibitors of ricin toxicity.[1] Subsequent studies confirmed its activity against Shiga-like toxins 1 and 2 (Stx1 and Stx2).[4] The initial bioactive compound was later found to spontaneously cyclize into a more active dihydroquinazolinone form, which is commonly referred to as this compound.[1] Structure-activity relationship (SAR) studies have since led to the development of more potent analogs, including this compound.1 and DHQZ36.1.[1][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound and its derivatives against various toxins and viruses.
| Compound | Toxin/Virus | Cell Line | EC50/IC50 | Reference |
| This compound | Ricin | HeLa | ~10 µM (protection) | [4] |
| This compound | Shiga-like toxin 1 (Stx1) | HeLa | 20 µM (pretreatment for protection) | [4] |
| This compound | Shiga-like toxin 2 (Stx2) | HeLa | 20 µM (pretreatment for protection) | [4] |
| This compound | Ebolavirus (EBOV) | HeLa | 12.2 µM | [4] |
| This compound.1 | Shiga toxin | HeLa | 54 nM | [5] |
| DHQZ36.1 | Ricin | K562 | More potent than this compound | [1] |
Mechanism of Action
The mechanism of action of this compound has been a subject of intensive investigation, with two primary molecular targets identified: ASNA1 (also known as TRC40) and Sec16A.[1][6] Both are key players in distinct but interconnected cellular trafficking pathways.
Inhibition of the TRC Pathway via ASNA1
Recent studies using CRISPR-based genetic screens have strongly implicated the transmembrane domain recognition complex (TRC) pathway as a target of this compound.[1][7] This pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[1]
Signaling Pathway: TRC Pathway and this compound Inhibition
Caption: TRC pathway for tail-anchored protein insertion and the inhibitory action of this compound on ASNA1.
This compound has been shown to block the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1.[1] This inhibition disrupts the proper insertion of TA proteins, including SNARE proteins like Syntaxin-5, which are essential for retrograde vesicle transport. The mislocalization of Syntaxin-5 from the Golgi to the ER is a key consequence of this compound treatment, leading to the observed blockage of toxin trafficking.[1][2]
Targeting of Sec16A and Anterograde Trafficking
An independent line of research identified Sec16A, a key component of the ER exit sites (ERES), as a direct target of this compound.[3][6][8]
Signaling Pathway: Sec16A-Mediated Trafficking and this compound Inhibition
Caption: this compound targets Sec16A, inhibiting anterograde transport of Syntaxin-5 and subsequent retrograde toxin trafficking.
This compound binds to Sec16A, which in turn affects the anterograde transport of Syntaxin-5 from the ER to the Golgi.[3][8] This leads to the depletion of Syntaxin-5 at the Golgi, which is required for the retrograde transport of toxins.[3] Specifically, the interaction of Syntaxin-5 with the retrograde trafficking chaperone GPP130 is abolished, preventing the transport of Shiga toxin from endosomes to the Golgi.[3][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Toxin Cytotoxicity Inhibition Assay
This assay measures the ability of this compound to protect cells from the cytotoxic effects of ricin or Shiga toxin.
Experimental Workflow: Toxin Cytotoxicity Inhibition Assay
Caption: Workflow for assessing the protective effect of this compound against toxin-induced cytotoxicity.
Materials:
-
HeLa or RAW264.7 cells
-
96-well cell culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (and analogs) dissolved in DMSO
-
Ricin or Shiga-like toxin 1 (SLT1)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed HeLa or RAW264.7 cells in 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 30 minutes to 1 hour at 37°C.[4]
-
Prepare a solution of ricin (e.g., 50-200 ng/mL) or Shiga toxin in complete growth medium.[9]
-
Add the toxin solution to the wells containing the cells and compound.
-
Incubate the plates for a specified period (e.g., 2-24 hours) at 37°C.[9]
-
After incubation, measure cell viability using a preferred method. For example, for an MTT assay, add MTT solution and incubate until formazan crystals form, then solubilize the crystals and read the absorbance.
-
Calculate the percentage of cell viability relative to untreated controls and plot the results against the concentration of this compound to determine the EC50 value.
Syntaxin-5 Localization by Immunofluorescence Microscopy
This protocol is used to visualize the effect of this compound on the subcellular localization of Syntaxin-5.
Procedure:
-
Grow HeLa cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound (e.g., 10-25 µM) or DMSO for a specified time (e.g., 24 hours).[1]
-
Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against Syntaxin-5 and a Golgi marker (e.g., GM130) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a confocal microscope and quantify the co-localization of Syntaxin-5 with the Golgi marker.
In Vitro Tail-Anchored Protein Insertion Assay
This assay reconstitutes the insertion of TA proteins into ER-derived microsomes to directly test the effect of this compound on the TRC pathway.
Procedure:
-
Synthesize a radiolabeled or fluorescently tagged TA protein substrate using an in vitro transcription/translation system.[10]
-
Purify the components of the TRC pathway, including SGT2, GET4/5, and ASNA1.[10]
-
Prepare ER-derived rough microsomes from a suitable cell line.
-
Set up the insertion reaction by combining the in vitro translated TA protein, purified TRC components, and rough microsomes in a reaction buffer.
-
Add this compound or DMSO to the reaction mixtures.
-
Incubate the reactions at 37°C to allow for TA protein insertion.
-
Stop the reaction and separate the microsomes from the soluble components by centrifugation.
-
Analyze the amount of TA protein inserted into the microsomes by SDS-PAGE and autoradiography or fluorescence imaging.
CRISPR-Based Screens for Target Identification
CRISPRi (interference) or CRISPR-Cas9 knockout screens can be used to identify genes that, when perturbed, confer resistance or sensitivity to this compound, thereby revealing its cellular targets and mechanism of action.[1][11]
Experimental Workflow: CRISPR Screen for Target Identification
Caption: Workflow for a pooled CRISPR screen to identify genetic modifiers of this compound sensitivity.
Procedure:
-
Generate a pooled lentiviral sgRNA library targeting a set of genes of interest or the whole genome.
-
Transduce a Cas9-expressing cell line (e.g., K562) with the sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Split the cell population into two groups: one treated with a selective concentration of this compound (or a more potent analog like DHQZ36.1) and a control group treated with DMSO.
-
Culture the cells for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockdowns.
-
Harvest genomic DNA from both populations at the beginning and end of the selection.
-
Amplify the sgRNA-encoding regions from the genomic DNA by PCR.
-
Sequence the amplified sgRNAs using next-generation sequencing.
-
Analyze the sequencing data to determine the relative abundance of each sgRNA in the treated versus control populations. Genes whose knockdown leads to enrichment are considered resistance genes, while those leading to depletion are sensitizing genes.
Conclusion
This compound and its derivatives represent a valuable class of chemical probes for studying retrograde trafficking and tail-anchored protein insertion. The elucidation of their molecular targets, ASNA1 and Sec16A, has provided significant insights into these fundamental cellular processes. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their own studies. Further investigation into the precise molecular interactions of this compound with its targets and the downstream consequences will continue to enhance our understanding of cellular trafficking and may pave the way for the development of novel therapeutics against a range of diseases.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntaxin-5’s flexibility in SNARE pairing supports Golgi functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro assays for targeting and insertion of tail-anchored proteins into the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pretreatment with this compound protects cells from death caused by ricin toxin by retaining the capacity of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Assays for Targeting and Insertion of Tail-Anchored Proteins Into the ER Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
The ASNA1 Pathway and its Inhibition by Retro-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the ASNA1 pathway, a critical cellular mechanism for the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum. It further details the mechanism of action of Retro-2, a small molecule inhibitor of this pathway, and its implications for drug development. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this important biological system.
The ASNA1/TRC Pathway: An Overview
The Arsenical-resistance protein 1 (ASNA1), also known as TRC40 or GET3, is a cytosolic ATPase that plays a central role in the post-translational targeting of tail-anchored (TA) proteins to the endoplasmic reticulum (ER) membrane.[1][2][3] This process is vital for the proper localization and function of a significant portion of the proteome, including proteins involved in vesicular trafficking, protein translocation, and apoptosis.[1][4] The pathway, often referred to as the Transmembrane domain Recognition Complex (TRC) or Guided Entry of Tail-anchored proteins (GET) pathway, is highly conserved across eukaryotes.[1]
Mutations in ASNA1 have been linked to various diseases, including rapidly progressive pediatric cardiomyopathy, highlighting its critical role in cellular function.[1][5][6] Furthermore, ASNA1 has been implicated in insulin secretion and resistance to certain cancer therapeutics like cisplatin.[7][8]
Mechanism of ASNA1-Mediated Protein Targeting
The ASNA1 pathway facilitates the capture of newly synthesized TA proteins in the cytosol and their subsequent delivery and insertion into the ER membrane. This process involves a series of coordinated steps orchestrated by several protein complexes:
-
TA Protein Recognition and Shielding: Following synthesis on free ribosomes, the hydrophobic C-terminal transmembrane domain (TMD) of a TA protein is recognized and shielded from the aqueous cytosol by the chaperone SGTA (Small glutamine-rich tetratricopeptide repeat-containing protein alpha).[1]
-
Transfer to the Pre-targeting Complex: The TA protein is then transferred to a pre-targeting complex consisting of BAG6 (BCL2-associated athanogene 6), UBL4A (Ubiquitin-like protein 4A), and TRC35 (Transmembrane domain recognition complex 35 kDa subunit).[1] This complex facilitates the loading of the TA protein onto ASNA1.[1]
-
Loading onto ASNA1: In its ATP-bound state, ASNA1 exists as a dimer and binds the TA protein, shielding its hydrophobic TMD.[1]
-
Targeting to the ER: The ASNA1-TA protein complex is then targeted to the ER membrane.
-
Docking and Insertion: At the ER, the complex interacts with a receptor complex composed of WRB (Tryptophan-rich basic protein) and CAML (Calcium-modulating cyclophilin ligand).[1]
-
ATP Hydrolysis and TA Protein Release: Upon binding to the receptor, ATP hydrolysis by ASNA1 triggers a conformational change, leading to the release of the TA protein and its insertion into the ER membrane.[1]
-
ASNA1 Recycling: After releasing the TA protein, ASNA1 is recycled back into the cytosol for another round of targeting.[1]
Below is a diagram illustrating the ASNA1/TRC pathway.
Caption: The ASNA1/TRC pathway for tail-anchored protein insertion into the ER.
This compound: A Small Molecule Inhibitor of Retrograde Trafficking
This compound is a small molecule that was initially identified in a high-throughput screen as an inhibitor of ricin and Shiga-like toxins.[9][10] It protects cells from these toxins by halting their retrograde transport from endosomes to the Golgi apparatus and subsequently to the ER.[9][10] Further studies have revealed that this compound has a broad spectrum of activity, inhibiting the infection of various viruses and intracellular pathogens that rely on retrograde trafficking pathways.[11][12][13]
Mechanism of this compound Inhibition of the ASNA1 Pathway
Recent research has elucidated the molecular mechanism by which this compound exerts its inhibitory effects. It has been demonstrated that this compound directly targets the ASNA1 pathway.[9][10] Specifically, this compound blocks the delivery of newly synthesized TA proteins from the pre-targeting complex to ASNA1.[9][10] This inhibition disrupts the proper insertion of TA proteins, including SNAREs like Syntaxin-5, which are essential for vesicular transport.[10][14] The disruption of TA protein insertion leads to the observed blockage of retrograde trafficking.[9][10]
An important piece of evidence supporting this mechanism is the identification of an ASNA1 point mutant that confers resistance to this compound.[9][15] This mutation abolishes both the protective effect of this compound against ricin and its inhibitory effect on ASNA1-mediated ER targeting.[9][15]
The following diagram illustrates the inhibitory action of this compound on the ASNA1 pathway.
Caption: Mechanism of this compound inhibition of the ASNA1 pathway.
Quantitative Data on this compound Inhibition
The following tables summarize key quantitative data from studies on this compound's inhibitory effects.
Table 1: In Vitro Efficacy of this compound
| Toxin/Virus | Cell Line | EC50 / IC50 | Reference |
| Ricin | HeLa | 20 µM (pretreatment for 30 min) | [11] |
| Shiga-like toxin 1 (Stx1) | HeLa | 20 µM (pretreatment for 30 min) | [11] |
| Shiga-like toxin 2 (Stx2) | HeLa | 20 µM (pretreatment for 30 min) | [11] |
| Ebolavirus (EBOV) | HeLa | 12.2 µM | [11][12] |
| Cisplatin (in ASNA1 downregulated cells) | T289 Melanoma | IC50 reduced to 41.7 ± 1.8% of wildtype | [8] |
| Arsenite (in ASNA1 downregulated cells) | T289 Melanoma | IC50 reduced to 59.9 ± 3.2% of wildtype | [8] |
Table 2: In Vivo Efficacy of this compound against Ricin in Mice
| This compound Dose | Route of Administration | Ricin Challenge | Survival Rate | Reference |
| 2 mg/kg | Intraperitoneal (i.p.) | 2 µg/kg (nasal spray) | 49% | [12] |
| 200 mg/kg | Intraperitoneal (i.p.) | 2 µg/kg (nasal spray) | 100% | [12][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ASNA1 pathway and the effects of this compound.
In Vitro TA Protein Insertion Assay
This assay reconstitutes the insertion of TA proteins into ER-derived membranes to study the components and requirements of the pathway.
Materials:
-
Recombinant ASNA1 protein
-
In vitro translated, radiolabeled TA protein (e.g., Sec61β)
-
Canine pancreatic rough microsomes (ER-derived membranes)
-
ATP and an ATP-regenerating system (creatine kinase and creatine phosphate)
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Complex Formation: Incubate recombinant ASNA1 with in vitro translated, radiolabeled TA protein to allow for complex formation.
-
Insertion Reaction: Add the ASNA1-TA protein complex to a reaction mixture containing rough microsomes, ATP, and an ATP-regenerating system. Incubate at 32°C.
-
Protease Protection: After the insertion reaction, treat the samples with Proteinase K. Correctly inserted TA proteins will be protected from digestion by the ER membrane.
-
Analysis: Analyze the samples by SDS-PAGE and autoradiography. A protected band corresponding to the TA protein indicates successful membrane insertion.
Cell-Based Toxin Protection Assay
This assay measures the ability of a compound like this compound to protect cells from the cytotoxic effects of toxins that utilize retrograde trafficking.
Materials:
-
HeLa cells (or other suitable cell line)
-
Ricin or Shiga-like toxin
-
This compound or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well plates
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Toxin Challenge: Add a lethal concentration of ricin or Shiga-like toxin to the wells.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in control wells (e.g., 4 hours).
-
Viability Measurement: Measure cell viability using a reagent like CellTiter-Glo, which quantifies ATP levels.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 of the compound.
CRISPR-Mediated Mutagenesis for Resistance Studies
This powerful technique can be used to identify the direct target of a drug by selecting for mutations that confer resistance.
Materials:
-
CRISPR/Cas9 system components (Cas9 nuclease, guide RNAs targeting the gene of interest, e.g., ASNA1)
-
Cell line of interest (e.g., K562)
-
Drug for selection (e.g., a more potent analog of this compound)
-
FACS for cell sorting
-
Sanger or next-generation sequencing for mutation identification
Protocol:
-
CRISPR Library Transduction: Transduce cells with a CRISPR library targeting the gene of interest to generate a diverse pool of mutants.
-
Drug Selection: Treat the mutagenized cell population with a concentration of the drug that is toxic to wild-type cells.
-
Expansion of Resistant Clones: Culture the cells to allow for the expansion of drug-resistant clones.
-
Isolation and Sequencing: Isolate genomic DNA from the resistant population and sequence the targeted gene to identify mutations that confer resistance.
The following diagram outlines the workflow for CRISPR-mediated resistance studies.
Caption: Experimental workflow for identifying drug resistance mutations using CRISPR.
Conclusion and Future Directions
The ASNA1 pathway is a fundamental cellular process with significant implications for human health and disease. The discovery of this compound as a specific inhibitor of this pathway has not only provided a valuable tool for studying its function but has also opened up new avenues for therapeutic development. The ability of this compound to protect against various toxins and viruses highlights the potential of targeting the ASNA1 pathway for the treatment of infectious diseases. Furthermore, the connection between ASNA1 and cisplatin sensitivity suggests that modulating this pathway could be a strategy to overcome drug resistance in cancer. Future research should focus on developing more potent and specific inhibitors of the ASNA1 pathway and exploring their therapeutic potential in a broader range of diseases.
References
- 1. journals.plos.org [journals.plos.org]
- 2. Asna1/TRC40 Controls β-Cell Function and Endoplasmic Reticulum Homeostasis by Ensuring Retrograde Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATPase ASNA1 - Wikipedia [en.wikipedia.org]
- 4. repub.eur.nl [repub.eur.nl]
- 5. Biallelic Variants in ASNA1, Encoding a Cytosolic Targeting Factor of Tail-Anchored Proteins, Cause Rapidly Progressive Pediatric Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Alternative redox forms of ASNA-1 separate insulin signaling from tail-anchored protein targeting and cisplatin resistance in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASNA1, an ATPase targeting tail-anchored proteins, regulates melanoma cell growth and sensitivity to cisplatin and arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]
The Impact of Retro-2 on Golgi Apparatus Integrity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule inhibitor Retro-2 has emerged as a significant tool in cell biology and a potential therapeutic agent due to its ability to disrupt the retrograde trafficking pathway utilized by various toxins and pathogens. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its profound impact on the structure and function of the Golgi apparatus. Through a comprehensive review of current literature, this document outlines the molecular targets of this compound, details the subsequent effects on Golgi morphology and protein transport, and presents key experimental methodologies for studying these phenomena. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its intricate structure of stacked cisternae is intrinsically linked to its function. Disruption of Golgi integrity can have significant consequences for cellular homeostasis and is a hallmark of various disease states. This compound, a cell-permeable tricyclic imine compound, was initially identified as an inhibitor of the retrograde transport of toxins such as ricin and Shiga toxin from endosomes to the Golgi apparatus.[1] Subsequent research has revealed that its mechanism of action involves a direct impact on the structural and functional dynamics of the Golgi complex, making it a valuable probe for dissecting Golgi biology and a potential lead for therapeutic development.[2][3]
Mechanism of Action of this compound
Recent studies have elucidated two primary molecular targets of this compound, both of which indirectly lead to significant alterations in Golgi structure and function.
2.1. Targeting of Sec16A and Disruption of Syntaxin-5 Anterograde Transport
One of the key molecular targets of this compound is Sec16A, a crucial component of the endoplasmic reticulum (ER) exit sites (ERES).[4] this compound directly binds to Sec16A, which in turn specifically impairs the anterograde transport of the Golgi SNARE protein Syntaxin-5 (Syn5) from the ER to the Golgi.[4] This leads to a relocalization of Syntaxin-5 to the ER.[4][5] The depletion of Syntaxin-5 from the Golgi apparatus is a critical event, as it is a key component of the SNARE machinery required for vesicle fusion events at the Golgi.
2.2. Inhibition of the TRC Pathway via ASNA1
Another identified mechanism of this compound involves the inhibition of the Transmembrane Domain Recognition Complex (TRC) pathway, which is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[6][7] this compound has been shown to block the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[6][8] Since many SNARE proteins, including Syntaxin-5, are tail-anchored, this inhibition further contributes to the reduced abundance of Syntaxin-5 at the Golgi.[6][7]
Impact on Golgi Apparatus Structure
The this compound-induced depletion of key Golgi proteins, most notably Syntaxin-5, leads to significant and observable changes in the morphology of the Golgi apparatus.
3.1. Ultrastructural Alterations
Electron microscopy studies have revealed that treatment with this compound leads to a rapid accumulation of COPI-like vesicular profiles in the perinuclear area, surrounding the Golgi.[2][9] Furthermore, a partial disassembly of the Golgi stack is observed within 3-5 hours of treatment.[2][3] In cells depleted of the Golgi structural proteins GRASP65 and GRASP55, this compound treatment induces a complete and rapid disassembly of the Golgi into individual cisternae.[2][3]
3.2. Disruption of Golgi Ribbon Structure
While this compound treatment causes a partial disruption of the Golgi ribbon structure, the perinuclear localization of the Golgi apparatus remains largely unaffected.[9] This suggests that while the integrity of the stacked structure is compromised, the overall positioning of the organelle within the cell is maintained.
Impact on Golgi Apparatus Function
The structural alterations induced by this compound have direct consequences on the functionality of the Golgi apparatus, particularly in the context of protein trafficking and modification.
4.1. Inhibition of Retrograde Trafficking
The primary and most well-documented functional consequence of this compound treatment is the potent inhibition of retrograde transport from endosomes to the trans-Golgi network (TGN).[1] This is the basis for its protective effect against toxins like ricin and Shiga toxin, which rely on this pathway to reach the ER and exert their cytotoxic effects.[5][6] The inhibition is a direct result of the disruption of the Golgi's trafficking machinery due to the mislocalization of Syntaxin-5.
4.2. Effects on Anterograde Secretion and Glycosylation
Interestingly, this compound treatment does not significantly affect the anterograde secretion of either small or large cargo proteins.[2][9] However, it has been shown to significantly alter protein glycosylation at the Golgi, indicating that while bulk flow through the secretory pathway may be maintained, the specific processing of proteins within the Golgi cisternae is impaired.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effects of this compound.
Table 1: Effect of this compound on Syntaxin-5 Localization
| Parameter | Control | This compound Treated | Reference |
| Fraction of Syn5 in Golgi | >90% | 68.2 ± 5.3% | [4] |
| STX5 Fluorescence Density at Golgi | High | Reduced | [6] |
Table 2: Effect of this compound on Golgi Structure
| Parameter | Observation | Timeframe | Reference |
| Accumulation of COPI-like vesicles | Present | 3-5 hours | [2][9] |
| Partial Golgi stack disassembly | Observed | 3-5 hours | [2][3] |
| Complete Golgi disassembly (in GRASP65/55 depleted cells) | Observed | 5 hours | [2][3] |
Table 3: Functional Effects of this compound
| Process | Effect | EC50 (Ebolavirus) | Reference |
| Retrograde Toxin Transport | Inhibited | - | [1] |
| Anterograde Secretion | Not significantly affected | - | [2][9] |
| Protein Glycosylation | Significantly altered | - | [3] |
| Ebolavirus Infection | Inhibited | 12.2 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Golgi apparatus.
6.1. Immunofluorescence Microscopy for Golgi Morphology and Protein Localization
-
Cell Culture and Treatment: Plate HeLa or other suitable cells on glass coverslips. Treat cells with the desired concentration of this compound (e.g., 25 µM) or DMSO as a control for a specified duration (e.g., 3-5 hours).
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with 1% BSA in PBS for 30 minutes. Incubate with primary antibodies against Golgi markers (e.g., GM130, Giantin, TGN46) and the protein of interest (e.g., Syntaxin-5) overnight at 4°C. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Imaging: Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining. Acquire images using a confocal or super-resolution microscope.
-
Analysis: Quantify changes in Golgi morphology (e.g., fragmentation, dispersal) and protein colocalization using image analysis software.
6.2. Electron Microscopy for Ultrastructural Analysis
-
Cell Preparation: Treat cells with this compound as described above. Fix the cells with a solution containing 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 1 hour at room temperature.
-
Post-fixation and Embedding: Post-fix the cells with 1% osmium tetroxide, dehydrate through a graded series of ethanol, and embed in an epoxy resin.
-
Sectioning and Staining: Cut ultrathin sections (70-90 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope (TEM) to visualize the ultrastructure of the Golgi apparatus and surrounding vesicles.
6.3. Toxin Retrograde Transport Assay
-
Cell Treatment: Pre-treat cells with this compound (e.g., 20 µM) for 30 minutes.
-
Toxin Incubation: Add a fluorescently labeled toxin (e.g., Shiga toxin B-subunit conjugated to Cy3) to the cells and incubate for a specified time (e.g., 45 minutes) at 37°C to allow for internalization and trafficking.
-
Imaging and Analysis: Fix the cells and perform immunofluorescence for a Golgi marker (e.g., Giantin). Acquire images using a confocal microscope and quantify the colocalization of the toxin with the Golgi marker to assess the extent of retrograde transport.
Signaling Pathways and Experimental Workflows
7.1. Signaling Pathway of this compound's Impact on the Golgi
Caption: Signaling pathway of this compound's action on the Golgi apparatus.
7.2. Experimental Workflow for Assessing this compound's Impact
Caption: Workflow for analyzing this compound's effects on the Golgi.
Conclusion
This compound exerts a significant and multifaceted impact on the Golgi apparatus by targeting key proteins involved in ER-to-Golgi trafficking and tail-anchored protein insertion. The resulting depletion of Syntaxin-5 from the Golgi leads to pronounced structural alterations, including vesicle accumulation and stack disassembly, which in turn functionally impairs retrograde trafficking and protein glycosylation. This detailed understanding of this compound's mechanism of action not only solidifies its role as a powerful research tool for dissecting Golgi dynamics but also highlights its potential as a broad-spectrum inhibitor of intracellular toxins and pathogens. Further investigation into the precise molecular interactions of this compound and the full extent of its off-target effects will be crucial for its future development as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional dissection of the retrograde Shiga toxin trafficking inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 8. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alters Golgi structure - PMC [pmc.ncbi.nlm.nih.gov]
Retro-2: A Deep Dive into its Antiviral Mechanisms of Action
For Immediate Release
This technical guide provides an in-depth analysis of the foundational research behind the antiviral effects of Retro-2, a small molecule inhibitor of intracellular trafficking. Aimed at researchers, scientists, and drug development professionals, this document details the core mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the intricate signaling pathways involved in this compound's mode of action.
Executive Summary
This compound and its more potent derivatives, such as this compound.1, have demonstrated broad-spectrum activity against a range of viruses and toxins that exploit the retrograde transport pathway for infection.[1][2][3] The primary mechanism of this compound involves the disruption of vesicle trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. This interference ultimately prevents viral and toxic payloads from reaching their site of replication or action within the host cell. Two key cellular proteins, Sec16A and ASNA1, have been identified as direct or indirect targets of this compound, leading to the observed antiviral effects.[4][5][6][7]
Core Mechanism of Action: Targeting Intracellular Trafficking
The antiviral activity of this compound is rooted in its ability to modulate the intricate network of intracellular membrane trafficking. Specifically, it disrupts the retrograde transport pathway, a critical route for many pathogens to travel from endosomes to the trans-Golgi network (TGN) and subsequently to the ER.[4][5]
Targeting of Sec16A at ER Exit Sites
Foundational research has identified Sec16A, a crucial component of the ER exit sites (ERES), as a direct target of this compound.[4][6][8] this compound binds to Sec16A, which leads to a cascade of downstream effects that culminate in the inhibition of retrograde transport.[4][6]
The binding of this compound to Sec16A impedes the COPII-dependent anterograde transport of the SNARE protein Syntaxin-5 (STX5) from the ER to the Golgi.[4][9] This results in the mislocalization of STX5, causing it to accumulate in the ER instead of its normal location in the Golgi apparatus.[4] The depletion of STX5 from the Golgi prevents its interaction with GPP130, a chaperone protein essential for the transport of certain toxins, like Shiga toxin, from endosomes to the Golgi.[4][6] This disruption of the STX5-GPP130 interaction is a key event that leads to the accumulation of toxins and viruses in early endosomes, effectively neutralizing their threat.[4][8]
Figure 1: Signaling pathway of this compound's inhibition of retrograde transport via Sec16A.
Inhibition of the TRC Pathway via ASNA1
An alternative, though potentially complementary, mechanism of action for this compound involves the inhibition of the transmembrane domain recognition complex (TRC) pathway.[5][7][10] This pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[5] STX5 is one such TA protein.[5][10]
Research suggests that this compound blocks the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[5][7] By inhibiting this crucial step in the TRC pathway, this compound disrupts the proper localization and function of numerous TA proteins, including STX5.[5] This disruption of STX5 biogenesis contributes to its reduced levels in the Golgi and its subsequent inability to participate in retrograde transport, thus preventing viral infection.[5][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Derivative of this compound Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional dissection of the retrograde Shiga toxin trafficking inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for Retro-2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2 is a small molecule inhibitor of intracellular retrograde trafficking. It has demonstrated significant efficacy in protecting cells from a variety of toxins and inhibiting the replication of numerous viruses. This document provides detailed application notes and experimental protocols for the utilization of this compound and its analogs in cell culture experiments. The information compiled is intended to guide researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of this compound.
Mechanism of Action
This compound primarily functions by inhibiting the retrograde transport of proteins and toxins from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER). Its mechanism involves the targeting of two key cellular components:
-
ASNA1/TRC40: this compound has been shown to block the delivery of newly-synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1. This disruption of the transmembrane domain recognition complex (TRC) pathway leads to altered levels of TA proteins, such as the SNARE protein syntaxin-5 (STX5), which are crucial for vesicle trafficking.
-
Sec16A: Another identified target of this compound is Sec16A, a component of the ER exit sites (ERES). By binding to Sec16A, this compound specifically disrupts the anterograde transport of syntaxin-5 from the ER to the Golgi.
The culmination of these actions is the mislocalization of syntaxin-5 to the ER, which in turn prevents its interaction with the retrograde trafficking chaperone GPP130. This disruption effectively halts the transport of cargo, such as Shiga toxins and various viruses, that rely on this pathway to reach the ER.
Quantitative Data Summary
The following tables summarize the effective concentrations and cytotoxicity of this compound and its more potent analogs, this compound.1 and this compound.2, in various cell lines and applications.
Table 1: Effective Concentrations (EC₅₀/IC₅₀) of this compound and Analogs
| Compound | Application | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| This compound | Ebolavirus (EBOV) infection inhibition | HeLa | 12.2 | [1] |
| This compound | Ricin, Shiga-like toxin 1 (Stx1), and Stx2 intoxication inhibition | HeLa | Pre-treatment for 30 min inhibits intoxication | [1] |
| This compound.1 | Enterovirus 71 (EV71) infection inhibition | Vero | 0.05 | [2] |
| This compound.1 | Herpes Simplex Virus Type 2 (HSV-2) infection inhibition | Vero | 5.58 - 6.35 | [3] |
| This compound.2 | Respiratory Syncytial Virus (hRSV) replication inhibition | Hep-2 | ~1.6 | [4] |
| DHQZ36.1 (Hyperactive this compound analog) | Protection against ricin cytotoxicity | K562 | ~10 times more potent than this compound | [5][6] |
Table 2: Cytotoxicity Concentrations (CC₅₀) of this compound Analogs
| Compound | Cell Line | CC₅₀ (µM) | Reference(s) |
| This compound.1 | Vero | 116.5 | [3] |
| This compound.1 | - | > 267.80 | [2] |
| This compound.2 | Hep-2 | ~15 | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on cellular trafficking pathways.
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for assessing this compound's protective effect against toxins.
Experimental Protocols
Toxin-Induced Cytotoxicity Assay
This protocol is designed to assess the protective effects of this compound against toxins that utilize the retrograde trafficking pathway, such as ricin and Shiga-like toxins.
Materials:
-
HeLa or Vero cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (and/or its analogs)
-
Toxin (e.g., Ricin, Shiga-like toxin 1)
-
Cell viability reagent (e.g., IncuCyte® Cytotoxicity Reagent, Cell Counting Kit-8)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
-
Plate reader or IncuCyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding:
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 30 minutes to 1 hour at 37°C.[1]
-
-
Toxin Challenge:
-
Prepare the toxin solution in complete medium at a concentration known to cause significant cell death (e.g., determined from a prior titration experiment).
-
Add the toxin to the wells containing the this compound pre-treated cells.
-
Include control wells with toxin only and cells only (no this compound, no toxin).
-
Incubate the plate for 24 to 72 hours at 37°C. The incubation time will depend on the toxin and cell line used.[5][7]
-
-
Measurement of Cell Viability:
-
Using IncuCyte® System: If using the IncuCyte® Cytotoxicity Reagent, it can be added at the same time as the treatments. The plate is then placed in the IncuCyte® system, and images are captured every 2-3 hours to monitor cell death in real-time.[5]
-
Using CCK-8:
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the half-maximal effective concentration (EC₅₀).
-
To determine the 50% cytotoxic concentration (CC₅₀), perform the same assay without the addition of the toxin.[6]
-
Viral Plaque Reduction Assay
This protocol is used to determine the antiviral activity of this compound by quantifying the reduction in viral plaque formation.
Materials:
-
Vero cells (or other susceptible cell line)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Enterovirus 71 (or other virus of interest)
-
This compound
-
Overlay medium (e.g., medium containing 1.2% Avicel or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for fixing
Procedure:
-
Cell Seeding:
-
Seed Vero cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.
-
-
Virus Infection and Drug Treatment:
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Aspirate the growth medium from the confluent cell monolayers and wash once with PBS.
-
Infect the cells with approximately 100 plaque-forming units (PFU) of the virus per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing various concentrations of this compound.
-
After the adsorption period, remove the virus inoculum.
-
-
Overlay and Incubation:
-
Gently add 2 mL of the overlay medium containing the different concentrations of this compound (or vehicle control) to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C in a CO₂ incubator for 3-5 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and the formalin.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the vehicle control.
-
Plot the percentage of plaque reduction against the log of the this compound concentration to determine the 50% inhibitory concentration (IC₅₀).
-
Immunofluorescence Staining for Syntaxin-5 Localization
This protocol allows for the visualization of syntaxin-5 localization within cells to observe the effects of this compound treatment.
Materials:
-
HeLa cells
-
Glass coverslips
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Paraformaldehyde (PFA) 4% in PBS
-
Triton X-100 (0.1% in PBS) for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against syntaxin-5
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 4-6 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against syntaxin-5 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash once with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images for syntaxin-5 and DAPI channels.
-
-
Analysis:
-
Observe the subcellular localization of syntaxin-5 in this compound-treated cells compared to control cells. In treated cells, a relocalization from the Golgi to a more diffuse, ER-like pattern is expected.
-
References
- 1. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. sartorius.com [sartorius.com]
- 6. Antiviral Effect of this compound.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Detection and Differentiation of Biologically Active Ricin and Abrin in Complex Matrices via Specific Neutralizing Antibody-Based Cytotoxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Retro-2 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of a stock solution of Retro-2 using dimethyl sulfoxide (DMSO). This compound is a small molecule inhibitor of retrograde cellular transport, a critical pathway exploited by various toxins and pathogens. Accurate preparation and handling of this compound solutions are paramount for reproducible and reliable experimental outcomes. These notes detail the chemical properties of this compound, a step-by-step protocol for solubilization, storage recommendations, and an example of its application in a cell-based assay.
Introduction to this compound
This compound is a cell-permeable tricyclic imine compound that selectively inhibits the retrograde trafficking pathway from endosomes to the Golgi apparatus. This mechanism of action prevents certain toxins, such as ricin and Shiga toxin, from reaching their cellular targets in the cytosol, thereby protecting cells from their cytotoxic effects.[1][2][3] Recent studies have elucidated that this compound's activity is mediated through the disruption of the transmembrane domain recognition complex (TRC) pathway.[1][2] Specifically, it blocks the delivery of newly synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1, a key component for retrograde transport.[1][2] Due to its broad-spectrum activity against various toxins and certain viruses, this compound is a valuable tool in cell biology and drug development.
Chemical and Physical Properties of this compound
Proper preparation of a this compound stock solution begins with an understanding of its physical and chemical properties. This data is essential for accurate concentration calculations and ensuring complete solubilization.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₉H₁₆N₂OS | [4][5][6][7] |
| Molecular Weight | 320.41 g/mol | [1][4][5][6] |
| Appearance | White to beige or tan powder | [1] |
| Solubility in DMSO | 10 mg/mL (with warming) to 50 mg/mL | [1][4][5] |
| Purity (HPLC) | ≥95% to ≥98% | [1] |
| Storage (Solid) | 2-8°C | [1] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. | [2] |
Protocol for Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for subsequent dilution to typical working concentrations for most in vitro experiments.
Materials and Equipment
-
This compound powder (≥95% purity)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filter-barrier pipette tips
-
Water bath or heat block (optional, for warming)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent that can facilitate the absorption of other chemicals through the skin. Always wear appropriate PPE, especially gloves, when handling DMSO and this compound solutions.[8]
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Step-by-Step Protocol
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 320.41 g/mol x 1000 mg/g = 3.204 mg
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.204 mg of this compound powder directly into the tube.
-
-
Add DMSO:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication can be applied to aid dissolution.[1]
-
-
Storage:
Application Notes and Experimental Protocol
Dilution to Working Concentrations
For cell-based assays, the high-concentration DMSO stock solution must be diluted in a cell culture medium to the final working concentration. It is crucial to maintain a low final concentration of DMSO (typically <0.5%) to avoid solvent-induced cytotoxicity.
Example Dilution for a 10 µM Working Solution:
-
Perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:100 in a culture medium to create an intermediate solution of 100 µM.
-
Then, dilute this 100 µM intermediate solution 1:10 in the final volume of the cell culture medium to achieve the desired 10 µM working concentration. This two-step process helps to prevent precipitation of the compound.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without this compound.
Example Experimental Protocol: Ricin Protection Assay
This protocol is an example of how to use the this compound stock solution to test its protective effects against ricin-induced cytotoxicity in HeLa cells.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in the cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) by diluting the 10 mM stock solution.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 30 minutes to 1 hour at 37°C.
-
-
Toxin Challenge:
-
Add ricin toxin to each well at a pre-determined cytotoxic concentration.
-
Incubate the cells for the desired duration (e.g., 4-24 hours).
-
-
Viability Assessment:
-
Measure cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability data to the untreated control cells.
-
Compare the viability of cells treated with this compound and ricin to those treated with ricin alone to determine the protective effect of this compound.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibiting the TRC pathway.
Experimental Workflow
Caption: Workflow for preparing and using a this compound stock solution.
References
- 1. This compound = 98 HPLC 1429192-00-6 [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Utilizing Retro-2 to Elucidate Ricin Intoxication Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricin, a potent plant toxin found in the seeds of Ricinus communis, poses a significant threat due to its high toxicity and potential for use as a bioweapon. Its cytotoxic mechanism involves the irreversible inactivation of ribosomes, leading to the cessation of protein synthesis and subsequent cell death. The intricate pathway of ricin intoxication, from cell surface binding to cytosolic entry, presents multiple targets for therapeutic intervention. Retro-2 is a small molecule inhibitor that has emerged as a valuable tool for studying and counteracting ricin toxicity. These application notes provide a comprehensive overview of the use of this compound in ricin research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action of this compound in Ricin Intoxication
Ricin intoxication is a multi-step process that begins with the binding of the ricin B chain (RTB) to cell surface glycoproteins and glycolipids. Following endocytosis, the toxin is transported through the endosomal pathway to the trans-Golgi network (TGN) and then retrogradely to the endoplasmic reticulum (ER). In the ER, the catalytic A chain (RTA) is cleaved from the B chain, retro-translocated into the cytosol, and refolded. Once in the cytosol, RTA, an N-glycosidase, removes a specific adenine residue from the 28S ribosomal RNA of the 60S ribosomal subunit, irreversibly inhibiting protein synthesis.[1][2]
This compound disrupts this intracellular trafficking cascade. It does not directly interact with ricin but rather targets host cell machinery.[3] The primary mechanism of this compound involves the inhibition of the transmembrane domain recognition complex (TRC) pathway, specifically by targeting ASNA1 (also known as TRC40).[4][5][6] This inhibition disrupts the proper ER targeting and insertion of tail-anchored (TA) proteins, including the SNARE protein Syntaxin-5.[4] The mislocalization of Syntaxin-5 impairs the fusion of retrograde vesicles with the TGN, effectively trapping ricin in the early endosomes and preventing its transport to the ER.[4][7] By halting the retrograde transport of ricin, this compound prevents the catalytic RTA from reaching the cytosol and exerting its toxic effects.[3][4]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and its analogs against ricin and related toxins from various studies.
Table 1: In Vitro Efficacy of this compound and its Analogs
| Compound | Cell Line | Toxin | Assay Type | Efficacy Metric (EC50/IC50) | Reference |
| This compound | HeLa | Ricin | Cytotoxicity Assay | Not explicitly stated, but showed protection | [4] |
| This compound | RAW264.7 | Ricin | Cell Viability Assay | Protection observed at 20µM | [8] |
| This compound cycl | MDCK | Ricin | Cytotoxicity Assay | Not explicitly stated, but showed protection | [3] |
| Compound 27 (this compound analog) | MDCK | Ricin | Cytotoxicity Assay | 41.05 nmol/L | [3] |
| Compound 94 (this compound analog) | HeLa | Shiga Toxin | Cytotoxicity Assay | 300 nmol/L | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Ricin Intoxication
| Route of Ricin Administration | Ricin Dose | This compound Dose (i.p.) | Administration Time | Survival Rate | Reference |
| Nasal | LD90 | 2 mg/kg | 1 hour pre-intoxication | 49% | [9] |
| Nasal | LD90 | 20 mg/kg | 1 hour pre-intoxication | 60% | [9] |
| Nasal | 2 µg/kg (lethal dose) | 200 mg/kg | 1 hour pre-intoxication | 100% | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study ricin intoxication.
Ricin Cytotoxicity Assay
This protocol is used to assess the protective effect of this compound against ricin-induced cell death.
Materials:
-
Cell line (e.g., Vero, HeLa, or MDCK cells)
-
Complete cell culture medium
-
Ricin toxin
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells by replacing the medium with the this compound dilutions and incubate for 1-2 hours.
-
Prepare a solution of ricin in complete medium at a pre-determined lethal concentration (e.g., 5.56 ng/mL for MDCK cells).[3]
-
Add the ricin solution to the wells containing the this compound pre-treated cells. Include control wells with cells only, cells with ricin only, and cells with this compound only.
-
Incubate the plate for 24-48 hours.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the EC50 of this compound.
Protein Synthesis Inhibition Assay
This assay measures the ability of this compound to rescue protein synthesis in ricin-treated cells.
Materials:
-
Cell line (e.g., RAW264.7 cells)[8]
-
Complete cell culture medium
-
Ricin toxin
-
This compound
-
[³⁵S]-methionine or a non-radioactive protein synthesis assay kit (e.g., Luciferase-based)
-
Scintillation counter or luminometer
Protocol:
-
Seed cells in a suitable culture plate and grow to ~80% confluency.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Expose the cells to a concentration of ricin known to inhibit protein synthesis (e.g., 200 ng/mL for RAW264.7 cells) for 2 hours.[8]
-
Wash the cells to remove the toxin and add fresh medium containing the corresponding concentrations of this compound.
-
Add [³⁵S]-methionine or the substrate for the non-radioactive assay and incubate for a defined period (e.g., 1-4 hours).
-
For radioactive assays, lyse the cells and precipitate the proteins. Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's protocol to measure the signal (e.g., luminescence).
-
Compare the level of protein synthesis in this compound treated cells to that of cells treated with ricin alone.
CRISPRi-based Genetic Screen for Investigating this compound's Mechanism of Action
This advanced technique can be used to identify the cellular targets of this compound by observing how the knockdown of specific genes affects cellular sensitivity to ricin in the presence of the compound.
Materials:
-
Lentiviral library of single-guide RNAs (sgRNAs) targeting genes of interest
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Ricin toxin
-
This compound
-
Flow cytometer
-
Next-generation sequencing (NGS) platform
Protocol:
-
Lentivirus Production: Produce the lentiviral sgRNA library by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
-
Cell Transduction: Transduce the K562-dCas9-KRAB cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Selection: Select for transduced cells using an appropriate antibiotic.
-
Screening:
-
Divide the cell population into four groups: 1) Untreated, 2) Ricin only, 3) this compound only, and 4) Ricin + this compound.
-
Treat the cells with the respective conditions. For example, pre-treat with 10 µM this compound for 24 hours, followed by treatment with ricin (e.g., 1.25-2.5 ng/mL).[9]
-
Culture the cells for a period that allows for the selection of resistant or sensitized populations (e.g., several days with recovery periods).[9]
-
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from each cell population and amplify the sgRNA-encoding regions by PCR.
-
Data Analysis: Use NGS to determine the frequency of each sgRNA in the different populations. Genes whose knockdown leads to enrichment in the ricin + this compound treated population compared to the ricin-only population are potential targets or pathway components related to this compound's mechanism of action.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: The retrograde trafficking pathway of ricin toxin from the cell surface to the cytosol.
Caption: this compound inhibits ASNA1, disrupting tail-anchored protein biogenesis and blocking ricin trafficking.
Caption: A streamlined workflow for a CRISPRi screen to identify genetic modifiers of this compound's anti-ricin activity.
References
- 1. Methods to Characterize Ricin for the Development of Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of retrograde transport protects mice from lethal ricin challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel small molecule retrograde transport blocker confers post-exposure protection against ricin intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of the Cellular Trafficking of Ricin [mdpi.com]
- 7. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretreatment with this compound protects cells from death caused by ricin toxin by retaining the capacity of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
Application Notes and Protocols: Investigating Shiga Toxin Retrograde Transport with Retro-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli, are potent bacterial toxins that can cause severe and life-threatening illnesses, including hemolytic-uremic syndrome (HUS).[1] To exert their cytotoxic effects, these toxins must enter host cells and travel via a retrograde transport pathway from the plasma membrane to the endoplasmic reticulum (ER), from where the catalytic A-subunit is translocated to the cytosol to inhibit protein synthesis.[2][3][4] The intricate trafficking of Shiga toxin presents a unique opportunity for therapeutic intervention. One such promising small molecule inhibitor is Retro-2.
This compound has been identified as a potent inhibitor of the retrograde transport of Shiga toxins and other toxins like ricin.[1][5][6] It offers a significant protective effect on cells and in animal models against lethal doses of these toxins.[1][7] These application notes provide a detailed overview of the use of this compound to investigate and inhibit the retrograde transport of Shiga toxin, including its mechanism of action, protocols for key experiments, and quantitative data analysis.
Mechanism of Action of this compound
This compound disrupts the retrograde trafficking of Shiga toxin by targeting the host cellular machinery. The primary target of this compound has been identified as Sec16A , a key component of the endoplasmic reticulum exit sites (ERES).[1][5][8][9]
The mechanism unfolds as follows:
-
Binding to Sec16A: this compound binds to Sec16A, which is involved in the COPII-dependent anterograde transport of proteins from the ER to the Golgi apparatus.[1]
-
Inhibition of Syntaxin-5 Anterograde Transport: This binding event specifically affects the anterograde trafficking of the SNARE protein syntaxin-5 (Syn5) from the ER to the Golgi.[1][5][8][9]
-
Relocalization of Syntaxin-5: As a result, syntaxin-5 is depleted from the Golgi and accumulates in the ER.[1][5][9][10][11]
-
Disruption of the Syntaxin-5/GPP130 Interaction: The relocalization of syntaxin-5 prevents its crucial interaction with the Golgi phosphoprotein 3 (GPP130), a chaperone protein involved in the retrograde transport of Shiga toxin from early endosomes to the trans-Golgi Network (TGN).[1][5][8][9]
-
Accumulation of Shiga Toxin in Early Endosomes: Consequently, the transport of Shiga toxin from early endosomes to the Golgi is blocked, leading to the accumulation of the toxin in early endosomes and protecting the cell from intoxication.[1][5][9][12]
Notably, this compound does not affect the formation of the canonical SNARE complexes involving syntaxin-5.[1][5][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on Shiga toxin trafficking and cell viability.
Table 1: Protective Effect of this compound Against Shiga Toxin
| Cell Line | Toxin | This compound Concentration | Protection Factor (Fold Increase in IC50) | Reference |
| HeLa | Shiga-like toxin 1 (Stx1) | 20 µM | 10 to 100-fold | [10] |
| HeLa | Shiga-like toxin 2 (Stx2) | 20 µM | 10 to 100-fold | [10] |
| HeLa | Shiga toxin | Not specified | 3.9 ± 1.1-fold (similar to Sec16A depletion) | [1] |
| HEp-2 | Shiga toxin | 100 µM (Chloroquine) | 15-fold | [11] |
IC50: The concentration of toxin required to inhibit protein synthesis by 50%.
Table 2: Effect of this compound on Protein Localization
| Protein | Cellular Compartment (Untreated) | Cellular Compartment (this compound Treated) | Quantification of Change | Reference |
| Syntaxin-5 | Golgi apparatus | Endoplasmic Reticulum | Significant redistribution from Golgi to ER | [1][5][9][10][11] |
| Shiga toxin B-subunit (STxB) | Golgi apparatus and ER | Early endosomes | Accumulation in EEA1-positive endosomes | [1][8] |
Experimental Protocols
Here are detailed protocols for key experiments to investigate the effect of this compound on Shiga toxin retrograde transport.
Protocol 1: Cell Viability Assay to Measure Protection by this compound
This protocol measures the protective effect of this compound against Shiga toxin-induced cytotoxicity by assessing protein synthesis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Shiga toxin (Stx1 or Stx2)
-
This compound (and its improved variant this compound.1)
-
[³⁵S]-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound (e.g., 0-50 µM) in serum-free DMEM for 30 minutes to 2 hours at 37°C.[7]
-
Toxin Challenge: Add serial dilutions of Shiga toxin to the wells and incubate for a defined period (e.g., 3-4 hours) at 37°C.
-
Metabolic Labeling: Remove the medium and add fresh medium containing [³⁵S]-Methionine. Incubate for 30-60 minutes at 37°C to allow for the incorporation of the radiolabel into newly synthesized proteins.
-
Protein Precipitation: Wash the cells with ice-cold PBS and then add ice-cold 10% TCA to precipitate the proteins.
-
Quantification: Lyse the cells and measure the amount of incorporated [³⁵S]-Methionine using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each toxin concentration and determine the IC50 value. Plot the IC50 values in the presence and absence of this compound to determine the protection factor.
Protocol 2: Immunofluorescence Microscopy to Visualize Protein Localization
This protocol allows for the visualization of the effect of this compound on the subcellular localization of Shiga toxin and key host proteins like syntaxin-5.
Materials:
-
HeLa cells grown on glass coverslips
-
Shiga toxin B-subunit conjugated to a fluorescent dye (e.g., STxB-Cy3)
-
This compound
-
Primary antibodies: anti-Syntaxin-5, anti-EEA1 (for early endosomes), anti-Giantin or anti-TGN46 (for Golgi)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat HeLa cells with this compound (e.g., 25 µM) for 30 minutes at 37°C.[8]
-
Toxin Incubation: Add fluorescently labeled STxB to the cells and incubate for 45 minutes at 37°C to allow for internalization and trafficking.[8]
-
Fixation: Wash the cells with PBS and fix with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash the cells and block with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies and a nuclear stain for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides, and acquire images using a confocal microscope.
-
Image Analysis: Analyze the images to assess the colocalization of STxB with organelle markers (EEA1, Giantin) and the distribution of syntaxin-5 in control versus this compound-treated cells.
Visualizations
Shiga Toxin Retrograde Transport Pathway
Caption: Overview of the Shiga toxin retrograde transport pathway.
Mechanism of this compound Action
Caption: this compound targets Sec16A to block Shiga toxin transport.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for studying the effects of this compound.
Conclusion
This compound is a valuable tool for studying the intricate mechanisms of Shiga toxin retrograde transport. By targeting a key host factor, Sec16A, this compound effectively disrupts the toxin's journey to the ER, highlighting a promising strategy for the development of novel anti-toxin therapeutics. The protocols and data presented here provide a framework for researchers to utilize this compound in their investigations of Shiga toxin pathogenesis and to explore new avenues for drug development.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Shiga Toxin B-Subunit to Retrograde Transport Route in Association with Detergent-resistant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Functional dissection of the retrograde Shiga toxin trafficking inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.unamur.be [researchportal.unamur.be]
- 10. mdpi.com [mdpi.com]
- 11. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Retro-2's Inhibition of Viral Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 is a small molecule inhibitor of retrograde cellular trafficking, a pathway exploited by numerous viruses and toxins to enter host cells. By disrupting this pathway, this compound and its derivatives have demonstrated broad-spectrum antiviral activity, making them promising candidates for therapeutic development. These application notes provide detailed protocols for assessing the inhibition of viral entry by this compound, focusing on three key methodologies: the Plaque Reduction Assay, the Quantitative PCR (qPCR)-Based Viral Entry Assay, and the Luciferase Reporter Assay.
Mechanism of Action of this compound
This compound exerts its antiviral effect by targeting the host cellular protein Sec16A, a crucial component of the endoplasmic reticulum (ER) exit sites. This interaction disrupts the normal anterograde transport of syntaxin-5, a SNARE protein essential for vesicle fusion, from the ER to the Golgi apparatus. The mislocalization of syntaxin-5 subsequently impedes the retrograde transport of viral particles from endosomes to the Golgi, effectively trapping them in the early endosomes and preventing their entry into the cytoplasm to initiate replication.[1]
References
Techniques for Measuring the Efficacy of Retro-2 Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the efficacy of Retro-2 and its derivatives, potent inhibitors of retrograde trafficking with broad-spectrum antiviral and anti-toxin activity. This document outlines the key signaling pathways affected, detailed protocols for essential experiments, and quantitative data for select derivatives.
Introduction to this compound and its Derivatives
This compound is a small molecule inhibitor of retrograde protein trafficking, a crucial pathway for the intracellular transport of various toxins (like ricin and Shiga toxin) and viruses. By disrupting this pathway, this compound and its more potent derivatives, such as this compound.1 and this compound.2, can protect cells from these pathogens. The primary mechanism of action involves the inhibition of the TRC (transmembrane domain recognition complex) pathway, specifically targeting ASNA1 (ArsA arsenite transporter, ATP-binding protein), which is essential for the insertion of tail-anchored proteins into the endoplasmic reticulum (ER).[1][2] This disruption affects the localization and function of key SNARE proteins like Syntaxin-5, ultimately blocking the transport of cargo from early endosomes to the trans-Golgi network and subsequently to the ER.[1][2][3][4]
Key Signaling Pathway and Mechanism of Action
This compound and its derivatives exert their effects by modulating the cellular machinery responsible for retrograde trafficking. A simplified representation of the targeted pathway is illustrated below.
References
- 1. In vitro Assays for Targeting and Insertion of Tail-Anchored Proteins Into the ER Membrane [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Effect of this compound.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assays for targeting and insertion of tail-anchored proteins into the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Retro-2 on Protein Localization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally investigating the effects of the small molecule Retro-2 on intracellular protein localization. The protocols detailed below are designed to enable researchers to study the mechanism of action of this compound, a compound known to inhibit the retrograde trafficking of certain toxins and viruses.
Introduction to this compound
This compound is a small molecule inhibitor that has been shown to protect cells from various toxins, such as ricin and Shiga toxin, as well as certain viruses.[1][2] Its primary mechanism of action involves the disruption of protein trafficking pathways, leading to the altered subcellular localization of key proteins involved in vesicular transport.[1][3] Understanding the precise effects of this compound on protein localization is crucial for its development as a potential therapeutic agent.
Two main mechanisms have been proposed for this compound's activity. The first is its interaction with Sec16A, a key component of the endoplasmic reticulum (ER) exit sites. This interaction impedes the anterograde transport of the SNARE protein syntaxin-5 (Syn5) from the ER to the Golgi apparatus, causing Syn5 to accumulate in the ER.[1] The mislocalization of Syn5 subsequently disrupts the retrograde transport of toxins from endosomes to the Golgi, leading to their accumulation in early endosomes.[1] A second proposed mechanism involves the inhibition of the TRC pathway by targeting ASNA1, which is responsible for the insertion of tail-anchored proteins like Syn5 into the ER membrane.[3][4] This also results in a reduced abundance of Syn5 at the Golgi.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from various experimental setups.
Table 1: Effect of this compound on Shiga Toxin B-Subunit (STxB) Localization
| Treatment | Percentage of STxB Colocalized with Golgi Marker (Giantin) | Reference |
| Control (DMSO) | 86.4 ± 1.5% | [1] |
| 25 µM this compound | Significantly reduced (qualitative data) | [1] |
| siSec16A | Significantly reduced (qualitative data) | [1] |
Table 2: Effect of this compound on the Interaction between Syntaxin-5 and GPP130
| Condition | Relative Amount of GPP130 Co-immunoprecipitated with GFP-Syn5 | Reference |
| Control (DMSO) | Baseline | [1] |
| 25 µM this compound | Significantly reduced | [1] |
Table 3: Protective Effect of this compound against Ricin Intoxication in Mice
| This compound Dose (intraperitoneal) | Survival Rate (%) | Reference |
| Control (DMSO) | 11.5% | [2] |
| 2 mg/kg | 49% | [2] |
| 20 mg/kg | 60% | [2] |
| 200 mg/kg | 100% | [2] |
Table 4: IC50 Values for this compound in Ricin Cytotoxicity Assays
| Cell Line | Ricin Concentration | This compound IC50 | Reference |
| HeLa | Not specified | Not specified, but protective effect shown | [5] |
| Vero | 0.06 ng/mL and above | 0.4 ng/mL (for ricin) | [6] |
Experimental Protocols
Detailed methodologies for key experiments to study this compound's effect on protein localization are provided below.
Protocol 1: Immunofluorescence Staining for Syntaxin-5 Localization
This protocol describes how to visualize the subcellular localization of Syntaxin-5 (Syn5) in response to this compound treatment using immunofluorescence microscopy.
Materials:
-
HeLa cells
-
12-well plates with sterile glass coverslips
-
Complete DMEM medium
-
This compound (25 µM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Rabbit anti-Syntaxin-5
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto sterile glass coverslips in 12-well plates at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment: Treat the cells with 25 µM this compound or an equivalent volume of DMSO for the desired time (e.g., 4-6 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Syntaxin-5 antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash the cells three times with PBS and then mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. Acquire images of Syn5 and DAPI fluorescence.
Data Analysis:
Qualitatively assess the localization of Syn5. In control cells, Syn5 should exhibit a juxtanuclear, Golgi-like staining pattern. In this compound-treated cells, a more diffuse, ER-like staining pattern is expected. For quantitative analysis, the fluorescence intensity of Syn5 in the Golgi region (identified by a Golgi marker if co-stained) versus the rest of the cell can be measured using image analysis software.
Protocol 2: Retention Using Selective Hook (RUSH) Assay for Anterograde Transport
The RUSH assay allows for the synchronized release of a fluorescently tagged cargo protein from the ER, enabling the visualization and quantification of its anterograde transport to the Golgi. This protocol is adapted to study the effect of this compound on the ER-to-Golgi transport of Syn5.
Materials:
-
HeLa cells
-
Plasmids for Syn5-RUSH construct (e.g., Str-KDEL_SBP-EGFP-Syn5)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete DMEM medium
-
This compound (25 µM in DMSO)
-
DMSO (vehicle control)
-
D-Biotin solution (40 µM)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Transfection: Transfect HeLa cells with the Syn5-RUSH plasmid according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Treatment: Pre-treat the transfected cells with 25 µM this compound or DMSO for 1 hour before imaging.
-
Imaging Setup: Place the cells on the live-cell imaging microscope and allow them to equilibrate.
-
Baseline Imaging: Acquire images of the EGFP-Syn5 fluorescence before adding biotin. The fluorescence should be localized to the ER.
-
Release and Time-Lapse Imaging: Add D-Biotin to the medium to a final concentration of 40 µM to release the EGFP-Syn5 from the ER. Immediately start acquiring time-lapse images every 1-2 minutes for at least 30-60 minutes.
-
Data Analysis: Quantify the fluorescence intensity of EGFP-Syn5 in the Golgi region over time. In control cells, a rapid accumulation of fluorescence in the Golgi is expected. In this compound-treated cells, this accumulation should be significantly delayed or reduced.
Protocol 3: Shiga Toxin B-Subunit (STxB) Retrograde Trafficking Assay
This assay tracks the retrograde transport of fluorescently labeled Shiga toxin B-subunit (STxB) from the plasma membrane to the Golgi apparatus.
Materials:
-
HeLa cells
-
Fluorescently labeled STxB (e.g., STxB-Cy3)
-
Complete DMEM medium
-
This compound (25 µM in DMSO)
-
DMSO (vehicle control)
-
Antibody against a Golgi marker (e.g., anti-Giantin)
-
Appropriate secondary antibody
-
Confocal microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat HeLa cells with this compound or DMSO as described in Protocol 1.
-
Toxin Binding: Cool the cells to 4°C and incubate with fluorescently labeled STxB in cold medium for 30 minutes to allow binding to the cell surface.
-
Internalization: Wash the cells with cold medium to remove unbound toxin and then shift the cells to 37°C for a defined period (e.g., 30-60 minutes) to allow for internalization and retrograde transport.
-
Fixation and Staining: Fix, permeabilize, and stain the cells for a Golgi marker as described in Protocol 1.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization of STxB with the Golgi marker using image analysis software. In control cells, a significant portion of STxB will be localized to the Golgi. In this compound-treated cells, STxB will be retained in peripheral endosomes with significantly less colocalization with the Golgi marker.
Protocol 4: Ricin Intoxication Assay
This assay measures the cytoprotective effect of this compound against the protein synthesis-inhibiting toxin, ricin.
Materials:
-
HeLa or Vero cells
-
96-well plates
-
Complete DMEM medium
-
This compound (various concentrations)
-
Ricin (various concentrations)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo) or a method to measure protein synthesis (e.g., [35S]-methionine incorporation)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a serial dilution of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Toxin Challenge: Add a serial dilution of ricin to the wells. Include a no-toxin control.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity (e.g., 24-48 hours).
-
Viability/Protein Synthesis Measurement: Measure cell viability or protein synthesis using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability or protein synthesis as a function of ricin concentration for each this compound concentration. Calculate the IC50 of ricin in the presence and absence of this compound to determine the protective effect.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound Signaling Pathway.
Caption: Immunofluorescence Workflow.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.unamur.be [researchportal.unamur.be]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cytotoxicity Assay for Rapid and Sensitive Detection of Ricin from Complex Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of Retro-2 in antiviral experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Retro-2 and its analogs in antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected antiviral efficacy (high IC50 values) with this compound. What are the potential causes?
A1: Several factors can contribute to reduced antiviral efficacy of this compound. Consider the following:
-
Compound Solubility and Stability: this compound and its analogs can be challenging to dissolve. Ensure the compound is fully solubilized in a suitable solvent like DMSO before diluting it in your culture medium.[1] Precipitates can significantly lower the effective concentration. It is also recommended to prepare working solutions fresh for each experiment.[1]
-
Cell Line Specificity: The efficacy of this compound can be cell-line dependent. The expression levels of its cellular targets, such as ASNA1 and Sec16A, may vary between cell types, influencing the compound's activity.[2][3][4][5]
-
Viral Strain and Mechanism of Action: this compound's antiviral activity is virus-specific. It can inhibit viral entry, assembly, or egress depending on the virus.[6][7][8] For some viruses, it blocks entry, while for others, it affects the trafficking of viral glycoproteins to the plasma membrane, hindering virion morphogenesis and release.[9][10][11][12] Ensure that the targeted stage of the viral life cycle in your model is susceptible to the disruption of retrograde trafficking.
-
Timing of Treatment: The timing of this compound addition can be critical. For viruses where this compound inhibits entry, pre-treatment of cells before infection might be more effective.[13] For viruses where it affects later stages, treatment during or after infection may be optimal.[9] However, some studies have shown that pre-treatment did not increase efficacy, suggesting the primary effect is on post-entry steps for certain viruses.[9]
-
Experimental Assay: The choice of assay to determine antiviral activity (e.g., plaque reduction assay, CPE inhibition assay, qPCR for viral RNA) can influence the outcome. Ensure your assay is optimized and validated for your specific virus and cell system.
Q2: We are observing significant cytotoxicity with our this compound compound. How can we mitigate this?
A2: High cytotoxicity can confound antiviral efficacy results. Here are some troubleshooting steps:
-
Determine the CC50: It is crucial to determine the 50% cytotoxic concentration (CC50) of your this compound analog in the specific cell line you are using.[6][7][9][14][15] This will help you establish a therapeutic window and select non-toxic concentrations for your antiviral assays.
-
Purity of the Compound: Impurities in the compound preparation can contribute to cytotoxicity. If possible, verify the purity of your this compound stock.
-
Choice of Analog: Different this compound analogs exhibit varying levels of cytotoxicity. For example, this compound.1 has been reported to have relatively low cytotoxicity in some cell lines.[6][15] Consider testing different analogs to find one with a better selectivity index (SI = CC50/IC50) for your system.
-
Treatment Duration: Extended exposure to the compound can increase cytotoxicity. Optimize the treatment duration to the minimum time required to observe an antiviral effect.
Q3: Which this compound analog should I use: this compound, this compound.1, or this compound.2?
A3: The choice of analog depends on the specific application and virus being studied.
-
This compound: The original compound identified as an inhibitor of retrograde transport.[2][3][13]
-
This compound.1: An optimized, more potent derivative of this compound.[6][7][14][15] It has shown improved efficacy against several viruses.
-
This compound.2: A newer derivative developed to further increase efficacy.[9][10][11] For instance, it was found to be twice as effective against Shiga toxins as this compound.1.[9]
It is recommended to consult the literature for studies using these compounds against your virus of interest. If such data is unavailable, a pilot experiment comparing the efficacy and cytotoxicity of the different analogs in your experimental system would be beneficial.
Q4: What is the underlying mechanism of action of this compound?
A4: this compound inhibits the retrograde trafficking pathway within the cell.[2][3][13] Its proposed mechanism involves:
-
Targeting Host Factors: this compound has been shown to interact with host proteins involved in intracellular transport, specifically Sec16A and ASNA1 (also known as TRC40).[2][3][5]
-
Disrupting Protein Transport: By binding to these targets, this compound disrupts the normal trafficking of proteins between the endoplasmic reticulum (ER) and the Golgi apparatus.[2][3][16]
-
Altering Syntaxin-5 Localization: A key consequence of this compound treatment is the mislocalization of Syntaxin-5, a SNARE protein essential for vesicle fusion, from the Golgi to the ER.[2][10]
-
Inhibiting Viral Replication: This disruption of intracellular transport interferes with various stages of the viral life cycle. For some viruses, it blocks their entry into the host cell.[6][7][8] For others, it impairs the transport of newly synthesized viral glycoproteins to the cell surface, which is crucial for virus assembly and release.[9][10][11][12]
Quantitative Data Summary
The following tables summarize the reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) of this compound and its analogs against various viruses.
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Ebolavirus (EBOV) | HeLa | 12.2 | >50 | >4.1 | [13] |
| This compound.1 | Enterovirus 71 (EV71) | Vero | 0.05 | 267.80 | 5356 | [6][15] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 - 6.35 | 116.5 | 18.3 - 20.9 | [7][14] | |
| This compound.2 | Respiratory Syncytial Virus (hRSV) | HEp-2 | ~1.6 | ~15 | ~9.4 | [9] |
| This compound cycl | Enterovirus 71 (EV71) | Vero | 12.56 | >500 | >39.8 | [6][15] |
| JC Polyomavirus (JCPyV) | - | 28.4 | - | - | [17] | |
| BK Polyomavirus (BKPyV) | - | 61.2 | - | - | [17] | |
| Simian Virus 40 (SV40) | - | 58.6 | - | - | [17] |
Experimental Protocols
General Protocol for Antiviral Activity Assessment (Plaque Reduction Assay)
This is a generalized protocol and should be optimized for the specific virus and cell line.
-
Cell Seeding: Seed a 24-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the this compound compound in the appropriate cell culture medium.
-
Virus Infection: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the this compound compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a solution like 0.5% crystal violet.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the assay duration.
-
Compound Treatment: Add serial dilutions of the this compound compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).[9]
-
Assay Procedure: Follow the manufacturer's instructions for the chosen cytotoxicity assay kit (e.g., add CellTiter-Glo® reagent).
-
Data Acquisition: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound antiviral activity.
General Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound antiviral efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Effect of this compound.1 against Herpes Simplex Virus Type 2 In Vitro [jmb.or.kr]
- 9. mdpi.com [mdpi.com]
- 10. A New Derivative of this compound Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A New Derivative of this compound Displays Antiviral Activity against Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antiviral Effect of this compound.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antiviral effects of Retro-2cycl and this compound.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
How to address Retro-2 solubility issues for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with Retro-2 for in vitro studies.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition of this compound to Aqueous Culture Medium
Question: I dissolved this compound in DMSO to make a stock solution, but upon adding it to my cell culture medium, a precipitate formed. How can I resolve this?
Answer:
Precipitation of this compound upon dilution in aqueous solutions is a common issue due to its low aqueous solubility.[1][2] Here are several steps you can take to troubleshoot this problem:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.[3]
-
Increase Mixing and Incubation Temperature: After adding the this compound stock solution to the pre-warmed culture medium (37°C), mix immediately and thoroughly.[3] Some compounds are more soluble at slightly elevated temperatures.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed medium to gradually decrease the solvent concentration.
-
Use of Solubilizing Agents: For challenging situations, consider the use of formulation strategies that have been shown to improve the solubility of this compound and its analogs. These include the use of cyclodextrins or formulating the compound in micelles or thermosensitive hydrogels, though these may be more applicable for in vivo studies.[1][4]
Issue: Inconsistent Experimental Results with this compound
Question: I am observing high variability in the biological activity of this compound between experiments. Could this be related to solubility?
Answer:
Yes, inconsistent solubility can lead to variable effective concentrations of this compound in your experiments. Here’s how to address this:
-
Freshly Prepare Solutions: It is recommended to prepare fresh dilutions of this compound from a stock solution for each experiment. Stock solutions in DMSO can be stored at -20°C for up to a month or -80°C for up to six months, but should be protected from light.[5] Avoid repeated freeze-thaw cycles.[6]
-
Verify Stock Solution Integrity: Before use, visually inspect your DMSO stock solution for any signs of precipitation. If precipitation is observed, gentle warming and sonication can be used to redissolve the compound.[5]
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds like this compound.[5] Use newly opened, high-quality, anhydrous DMSO for preparing your stock solutions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[5][7]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is high, with reported values of up to 250 mg/mL (780.25 mM).[5][7] However, for most applications, preparing a stock solution in the range of 10-50 mM is sufficient.
Q3: Can I use other solvents to dissolve this compound?
A3: While DMSO is the most common and recommended solvent, other organic solvents may be used. However, their compatibility with your specific cell culture system must be verified. For in vivo studies, more complex solvent systems are often required.[7]
Q4: How should I store my this compound stock solution?
A4: Aliquot your this compound stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] It is crucial to protect the solutions from light.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of retrograde protein trafficking from the endosomes to the trans-Golgi network.[7][8][9] It has been shown to disrupt the function of syntaxin-5, a SNARE protein involved in vesicle fusion.[8][9] More recent studies have indicated that this compound may act by inhibiting the ASNA1-mediated endoplasmic reticulum (ER) targeting and insertion of tail-anchored proteins.[8][10] This disruption of protein trafficking also leads to the induction of autophagy.[7][11]
Quantitative Data Summary
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration | Observation | Reference(s) |
| DMSO | 250 mg/mL (780.25 mM) | Clear solution (may require sonication) | [5][7] |
| DMSO | 50 mg/mL | Not specified | |
| 10% DMSO in 90% Corn Oil | ≥ 2.08 mg/mL (6.49 mM) | Clear solution | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (6.49 mM) | Suspended solution (requires sonication) | [7] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.08 mg/mL (6.49 mM) | Suspended solution (requires sonication) | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 312.1 µL of DMSO to 1 mg of this compound).[7]
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[5][7]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Treatment of Cells with this compound
Objective: To treat cultured cells with this compound for an in vitro assay.
Materials:
-
Cultured cells in appropriate vessels
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution in DMSO
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
In a sterile tube, dilute the required volume of the this compound stock solution in a small volume of pre-warmed complete culture medium. Mix well by gentle pipetting.
-
Add the diluted this compound solution to your cell culture vessels and gently swirl to ensure even distribution.
-
As a control, treat a parallel set of cells with the same final concentration of DMSO without this compound.
-
Incubate the cells for the desired experimental duration.
Visualizations
Caption: Mechanism of action of this compound, inhibiting ASNA1-mediated protein targeting.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
- 1. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 10. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Retro-2 Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for Retro-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound in experimental settings.
Troubleshooting Guides
Table 1: Potential Phenotypes Observed with this compound Treatment
| Observed Phenotype | Potential On-Target Cause (Inhibition of ASNA1/TRC Pathway) | Potential Off-Target Cause | Initial Troubleshooting Steps |
| Reduced protein levels or mislocalization of a protein of interest. | The protein is a tail-anchored (TA) protein or its trafficking/localization is dependent on a TA protein (e.g., SNAREs like STX5).[1][2][3] | Direct, unintended interaction of this compound with the protein of interest or other trafficking machinery. | 1. Bioinformatic Analysis: Check if your protein of interest is a predicted TA protein. 2. Rescue Experiment: Overexpress your protein of interest. If the phenotype is rescued, it suggests the effect is specific to that protein's depletion. 3. Control Compound: Use an inactive analog of this compound (e.g., DHQZ5) to see if the phenotype persists.[2] |
| Disruption of cellular structures (e.g., Golgi apparatus, microtubules). | Inhibition of the TRC pathway affects the localization of TA proteins essential for organelle structure and function. For example, STX5 is a SNARE protein involved in Golgi maintenance.[2][4] this compound has been shown to disassemble the microtubule network.[5][6] | Direct interaction with structural proteins or proteins regulating their assembly. | 1. Immunofluorescence: Co-stain for your protein of interest and markers of the affected organelle to observe localization. 2. Known TRC Substrates: Assess the localization and abundance of known TRC pathway-dependent proteins (e.g., STX5).[2] |
| Induction of Autophagy. | This compound can induce autophagy and promote the accumulation of autophagosomes, potentially by disrupting microtubule-dependent trafficking of autophagic vacuoles.[5][6] | Modulation of autophagy-related proteins through an unknown mechanism. | 1. Autophagy Markers: Monitor the levels of LC3-II and p62 by Western blot. 2. Microscopy: Use fluorescence microscopy to observe the formation and localization of autophagosomes (e.g., GFP-LC3).[5] |
| Unexpected Cell Viability/Toxicity. | High concentrations of this compound can be toxic, likely due to strong inhibition of the essential ASNA1 protein.[2] | Off-target toxicity through interaction with other essential cellular proteins. | 1. Dose-Response Curve: Determine the EC50 for your observed phenotype and compare it to the known effective concentrations for on-target effects. 2. Resistant Mutant: If available, use a cell line expressing a this compound-resistant ASNA1 mutant (A149V) to see if the toxicity is abolished.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound functions by directly inhibiting ASNA1 (also known as TRC40), an ATPase that is a key component of the Transmembrane Domain Recognition Complex (TRC) pathway.[1][2][3][7] This pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane. By inhibiting ASNA1, this compound disrupts the proper localization of newly synthesized TA proteins, leading to their degradation.[2] This disruption of TA protein insertion, in turn, affects retrograde trafficking pathways that are exploited by certain toxins (e.g., Ricin, Shiga toxin) and viruses.[1][3][8]
Q2: Are the observed effects of this compound on microtubules and autophagy considered off-target effects?
A2: While this compound has been shown to cause disassembly of the cellular microtubule network and induce autophagy, these are likely downstream consequences of its on-target activity rather than classic off-target effects (i.e., binding to other proteins).[5][6] The proper functioning and trafficking of organelles involved in these processes are dependent on correctly localized TA proteins. Therefore, the disruption of the TRC pathway by this compound can indirectly lead to these cellular phenotypes.
Q3: How can I confirm that the phenotype I am observing is due to the on-target activity of this compound?
A3: To confirm that your observed phenotype is a result of this compound's inhibition of the ASNA1/TRC pathway, you can perform the following experiments:
-
Use a Resistant Mutant: Employ a cell line expressing the ASNA1 A149V mutation, which has been shown to confer resistance to this compound.[2] If your phenotype is absent or significantly reduced in these cells upon this compound treatment compared to wild-type cells, it strongly suggests the effect is on-target.
-
Knockdown of TRC Pathway Components: Use siRNA or shRNA to knock down key components of the TRC pathway, such as ASNA1, WRB, or GET4.[2] If the knockdown of these components phenocopies the effect of this compound treatment, it supports an on-target mechanism.
-
Use an Inactive Analog: Treat your cells with an inactive analog of this compound, such as DHQZ5.[2] This compound is structurally related to this compound but does not inhibit the TRC pathway. If the phenotype is not observed with the inactive analog, it is likely specific to the on-target activity of this compound.
Q4: What are tail-anchored (TA) proteins and how do I know if my protein of interest is one?
A4: Tail-anchored (TA) proteins are a class of membrane proteins characterized by a single transmembrane domain at their C-terminus and a cytosolic N-terminal domain. They are inserted into the membrane post-translationally. You can use bioinformatic prediction tools (e.g., TMHMM, Phobius) to analyze the primary sequence of your protein of interest for the presence of a C-terminal transmembrane domain.
Q5: What experimental approaches can I use to definitively identify novel off-target interactions of this compound?
A5: To identify potential novel off-target interactions, you can consider the following unbiased approaches:
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized this compound followed by mass spectrometry can identify proteins that directly bind to the compound.
-
Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal stability upon ligand binding. A shift in the melting temperature of a protein in the presence of this compound can indicate a direct interaction.
-
Genetic Screens: A CRISPR-based genetic screen can identify genes that, when knocked out, confer resistance or sensitivity to this compound, potentially revealing unexpected pathways or binding partners.
Experimental Protocols
Protocol 1: Validation of On-Target Effect using ASNA1 Knockdown
-
Cell Culture: Plate your cells of interest at an appropriate density.
-
Transfection: Transfect cells with siRNA targeting ASNA1 or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of cells to confirm ASNA1 knockdown by Western blot or qRT-PCR.
-
Phenotypic Assay: In parallel, treat a set of untransfected cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).
-
Analysis: After the appropriate treatment duration, assess your phenotype of interest in all conditions (control siRNA, ASNA1 siRNA, vehicle control, and this compound treatment). A similar phenotypic outcome between ASNA1 knockdown and this compound treatment suggests an on-target effect.
Protocol 2: Immunofluorescence Staining for Protein Localization
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate.
-
Treatment: Treat the cells with this compound or a vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against your protein of interest and relevant organelle markers overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides with a mounting medium containing DAPI, and image using a confocal or fluorescence microscope.
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Workflow for identifying off-target effects.
Caption: Logical flow of experimental validation.
References
- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntaxin 5-Dependent Retrograde Transport to the trans-Golgi Network Is Required for Adeno-Associated Virus Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Small Trafficking Inhibitor this compound Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles [frontiersin.org]
- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 8. Structure and function of the cellular target of the anti-Shiga toxin drug candidate this compound.1 | ANR [anr.fr]
Navigating Retro-2 Associated Cytotoxicity in Prolonged Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance on managing the cytotoxic effects of Retro-2, a potent inhibitor of retrograde protein transport, in long-term cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Understanding this compound and its Cytotoxic Profile
This compound is a valuable research tool for studying retrograde trafficking pathways, which are implicated in various cellular processes and diseases, including toxin entry and viral infections. However, its mechanism of action—the inhibition of the TRC pathway via targeting of the ASNA1 ATPase—can lead to off-target effects and subsequent cytotoxicity, particularly in long-term applications.[1][2][3] Understanding and managing this cytotoxicity is critical for obtaining reliable and reproducible experimental results.
Mechanism of Action Leading to Cytotoxicity
This compound disrupts the insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane by inhibiting ASNA1.[1][2][3] This interference with a fundamental cellular process can lead to ER stress and, ultimately, cell death, especially with prolonged exposure.
Frequently Asked Questions (FAQs)
Q1: What are the typical signs of this compound induced cytotoxicity in my cell culture?
A1: Common indicators of cytotoxicity include a reduction in cell proliferation, changes in cell morphology (e.g., rounding, detachment), increased presence of floating dead cells, and a decrease in metabolic activity as measured by assays like MTT or resazurin.
Q2: At what concentrations does this compound typically become cytotoxic?
A2: The cytotoxic concentration of this compound and its analogs is highly cell-type dependent. For instance, the derivative this compound.2 has a half-maximal cytotoxic concentration (CC50) of approximately 15 µM in HEp-2 cells.[4] Another derivative, this compound.1, has shown a CC50 of 116.5 µM in Vero cells and over 500 µM and 267.80 µM in other cell lines.[5] It is crucial to determine the specific cytotoxic profile for your cell line of interest.
Q3: Does the confluency of my cell culture affect this compound's cytotoxicity?
A3: Yes, studies have shown that confluent cell cultures can be more sensitive to the cytotoxic effects of this compound derivatives.[4] It is advisable to maintain a consistent and sub-confluent cell density during long-term experiments.
Q4: How does the metabolic stability of this compound impact long-term studies?
A4: The more potent analog of this compound, this compound.1, is known to be metabolized by cytochrome P450 enzymes into a less potent hydroxylated form. This metabolic breakdown can influence the effective concentration of the compound over time in long-term cultures and should be a consideration in your experimental design.
Troubleshooting Guide for Long-Term this compound Experiments
Encountering cytotoxicity in your long-term cell culture experiments with this compound can be a significant hurdle. This guide provides a systematic approach to troubleshooting and mitigating these effects.
Initial Troubleshooting Steps
If you observe unexpected levels of cytotoxicity, consider the following initial steps:
-
Verify Compound Concentration: Double-check all calculations and dilutions of your this compound stock solution.
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle-only control in your experiments.[6]
-
Confirm Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination before starting a long-term experiment.
Logical Troubleshooting Workflow
For a more in-depth investigation of cytotoxicity, follow this logical workflow:
References
- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Best practices for storing and handling Retro-2 and its analogs
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Retro-2 and its analogs. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its analogs?
A1: Proper storage is crucial to maintain the stability and activity of this compound and its analogs. For stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] It is also advisable to protect the solutions from light.[1] For in vivo experiments, it is best to prepare fresh working solutions on the same day of use.
Q2: How should I prepare a working solution of this compound for cell culture experiments?
A2: this compound has low aqueous solubility. A common method for preparing a stock solution is to dissolve it in dimethyl sulfoxide (DMSO). For cell culture experiments, this stock solution can then be diluted to the final desired concentration in the culture medium. It is important to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the known mechanism of action of this compound?
A3: this compound is a selective inhibitor of retrograde protein trafficking from the endosomes to the trans-Golgi network.[1] It has been shown to target the endoplasmic reticulum (ER) exit site component Sec16A.[2] This interaction affects the anterograde transport of syntaxin-5, a SNARE protein, leading to its relocalization to the ER.[2] More recent studies have also identified ASNA1 (also known as TRC40) as a direct target of this compound.[3][4][5] By inhibiting ASNA1, this compound blocks the insertion of tail-anchored proteins into the ER, which includes syntaxin-5.[3][4][5] This disruption of syntaxin-5 localization and function ultimately inhibits the retrograde transport of various toxins and viruses.[2][3][4]
Q4: Are there any known analogs of this compound, and how do they compare?
A4: Yes, several analogs of this compound have been developed, including this compound.1 and DHQZ36.1. These analogs were designed to have improved potency and/or metabolic stability compared to the parent compound. For instance, DHQZ36.1 has been reported to be a hyperactive analog of this compound. The table below summarizes some of the available quantitative data for this compound and its analogs.
Data Presentation
| Compound | Target(s) | EC50 (EBOV in HeLa cells) | In Vivo Efficacy (Ricin challenge in mice) | Metabolic Stability |
| This compound | Sec16A, ASNA1 | 12.2 µM[1] | 200 mg/kg fully protective[1] | Subject to metabolism |
| This compound.1 | Presumed Sec16A, ASNA1 | Not widely reported | Formulation studies suggest improved in vivo delivery | Rapidly metabolized by cytochrome P450 |
| DHQZ36.1 | ASNA1 | Not widely reported | Not widely reported | Not widely reported |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound treatment | Compound instability: Improper storage or handling. | Ensure proper storage conditions (-80°C for long-term, protected from light). Prepare fresh dilutions for each experiment. |
| Incorrect concentration: Suboptimal concentration used for the specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal concentration. | |
| Cell line resistance: The cell line may have intrinsic resistance to the effects of this compound. | If possible, test the compound on a different, sensitive cell line as a positive control. | |
| High cytotoxicity observed | Solvent toxicity: High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration is below cytotoxic levels (typically <0.1%). Perform a vehicle control experiment. |
| Compound-induced toxicity: The concentration of this compound or its analog may be too high for the specific cell line. | Lower the concentration of the compound and perform a viability assay (e.g., MTT or LDH assay) to determine the cytotoxic threshold. | |
| Inconsistent results between experiments | Variability in compound preparation: Inconsistent dissolution or dilution of the compound. | Standardize the protocol for preparing stock and working solutions. Ensure complete dissolution of the compound. |
| Variability in cell culture: Differences in cell passage number, confluency, or health. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. | |
| Experimental setup: Minor variations in incubation times, reagent concentrations, or equipment. | Maintain a detailed and consistent experimental protocol. Use positive and negative controls in every experiment. |
Experimental Protocols
Detailed Methodology: In Vitro Cytotoxicity Assay using MTT
This protocol describes a method to assess the cytotoxicity of this compound or its analogs on a chosen cell line.
Materials:
-
This compound or analog compound
-
Dimethyl sulfoxide (DMSO)
-
Chosen adherent cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound or its analog in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Include a "medium only" control (no cells) and a "vehicle control" (cells treated with the same concentration of DMSO as the compound-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for an in vitro cytotoxicity assay of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability in Retro-2 Functional Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in functional assays involving Retro-2 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of intracellular retrograde trafficking.[1][2] Its primary mechanism involves disrupting the proper transport of certain proteins from endosomes to the trans-Golgi network (TGN) and Golgi to the endoplasmic reticulum (ER).[3][4][5] Recent studies have shown that this compound functions by inhibiting the ASNA1-mediated ER targeting and insertion of tail-anchored (TA) proteins, which are crucial for vesicle transport.[3][4][5] This disruption affects the localization of essential SNARE proteins like Syntaxin-5, effectively halting the retrograde transport pathway that various toxins and viruses exploit to infect cells.[3][6]
Q2: What are the main research applications for this compound?
A2: this compound and its more potent analogs (like this compound.1) are primarily used as research tools to study retrograde trafficking pathways. They are widely used in toxin and viral infection assays. This compound has shown efficacy against various bacterial toxins like ricin and Shiga-like toxins, as well as a broad range of viruses, including polyomaviruses, papillomaviruses, filoviruses (like Ebola), and Enterovirus 71.[1][2][7][8] It is also used to investigate cellular processes like autophagy.[1][2]
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound and its analogs, such as this compound.1, have low aqueous solubility.[9] Therefore, stock solutions should be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation. For storage, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C.
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[10][11] The sensitivity to DMSO can vary between cell lines, so it is critical to include a vehicle control (medium with the same final DMSO concentration as the highest dose of this compound) in all experiments to properly assess the compound's specific effects.[10]
Q5: Are there known off-target effects for this compound?
A5: While this compound is considered a selective inhibitor of retrograde transport, high concentrations may lead to off-target effects.[2][3] For instance, high doses of this compound analogs have been noted to inhibit cell growth even in the absence of toxins.[3] Additionally, this compound has been observed to induce autophagy and disassemble the microtubule network in cells, which could influence experimental outcomes if not properly controlled for.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Issue | Question | Potential Causes and Solutions |
| High Variability & Inconsistent Results | My results show high variability between replicate wells and are not consistent across experiments. What could be the cause? | Inaccurate Pipetting: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Change tips for every replicate.[12] Uneven Cell Seeding: Ensure a homogenous cell suspension before and during seeding. After plating, gently swirl the plate to ensure even distribution. Avoid letting plates sit for extended periods before incubation.[12] Edge Effects: Evaporation from outer wells can concentrate reagents. Fill the outer wells of the plate with sterile PBS or media and use only the inner wells for the experiment.[12] Cell Health & Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift; use cells from a consistent, low-passage stock. |
| Compound Efficacy | I am observing a weak or no protective effect from this compound in my toxin/viral inhibition assay. Why is this happening? | Compound Solubility/Precipitation: this compound has poor aqueous solubility.[9] Visually inspect the media under a microscope after adding the compound to check for precipitation. Prepare fresh dilutions from a high-concentration DMSO stock for each experiment. Ensure the final DMSO concentration is consistent and non-toxic.[10] Compound Degradation: Improper storage or multiple freeze-thaw cycles can degrade the compound. Use a fresh aliquot of the stock solution for each experiment.[13] Suboptimal Concentration: The effective concentration (EC50) can vary significantly between cell lines and pathogens.[1][7] Perform a dose-response experiment to determine the optimal concentration range for your specific assay conditions. Incorrect Incubation Times: Ensure that the pre-incubation time with this compound is sufficient before adding the toxin or virus. A 30-minute to 1-hour pre-treatment is often used.[2][14] |
| Unexpected Cytotoxicity | I am seeing significant cell death in my control wells treated only with this compound. What should I do? | Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (cells + medium + same amount of DMSO) to assess solvent-specific toxicity.[10] Compound-Induced Cytotoxicity: While generally well-tolerated at effective concentrations, higher doses of this compound can be cytotoxic.[3][7] Determine the 50% cytotoxicity concentration (CC50) for your cell line and ensure your working concentrations are well below this value. Contamination: Rule out bacterial, fungal, or mycoplasma contamination, which can cause cell death and confound results. |
| Assay Signal Issues | My assay has a very high background signal or a very low signal-to-noise ratio. How can I fix this? | High Background (Luciferase/Fluorescence Assays): This can be due to reagent contamination, cellular autofluorescence, or suboptimal reagent concentrations. Use fresh, sterile reagents and optimize the concentration of your detection substrate.[15] Low Signal: This may result from using too few cells, an insufficient amount of virus/toxin, or incorrect incubation times. Optimize cell seeding density and the multiplicity of infection (MOI) or toxin concentration.[13][15] Plate Reader Settings: Optimize the gain and integration time on the plate reader to maximize the signal-to-noise ratio.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its more potent analog, this compound.1.
Table 1: Antiviral and Anti-Toxin Activity of this compound and Analogs
| Compound | Target | Assay Type | Cell Line | EC50 / IC50 | Citation |
| This compound | Ebola Virus (EBOV) | Infection Inhibition | HeLa | 12.2 µM | [1][2] |
| This compound | Ricin | Cytotoxicity Protection | HeLa | ~10 µM (for rescue) | [3] |
| Retro-2cycl | Enterovirus 71 (EV71) | Cytopathic Effect Inhibition | - | 12.56 µM | [7] |
| This compound.1 | Enterovirus 71 (EV71) | Cytopathic Effect Inhibition | - | 0.05 µM (50 nM) | [7] |
| This compound.1 | Shiga-like toxin-1 (Stx-1) | Intoxication Assay | HeLa | 90 nM | [9] |
| DHQZ36.1 (Analog) | ASNA1 Reporter | Reporter Destabilization | K562 | ~10x more potent than this compound | [3][4] |
Table 2: Cytotoxicity of this compound Analogs
| Compound | Cell Line | CC50 | Citation |
| Retro-2cycl | - | >500 µM | [7] |
| This compound.1 | - | 267.80 µM | [7] |
Visual Diagrams and Workflows
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action on the retrograde trafficking pathway.
Experimental Workflow: Toxin Protection Assay
Caption: Standard experimental workflow for a cell-based toxin protection assay.
Troubleshooting Logic: Inconsistent Assay Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effects of Retro-2cycl and this compound.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Confirming Retro-2 Activity
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions, and troubleshooting advice to effectively confirm the activity of Retro-2 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of retrograde protein trafficking.[1] Its primary mechanism involves disrupting the transport of specific proteins and toxins from early endosomes to the trans-Golgi network (TGN).[2] It achieves this by targeting components of the cellular machinery responsible for protein transport, leading to the accumulation of retrograde cargo in early endosomes.[3][4] More specifically, studies have identified two key targets:
-
ASNA1 (TRC40): this compound can inhibit the ASNA1-mediated targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER). This indirectly affects retrograde trafficking by altering the localization of essential SNARE proteins like Syntaxin-5.[5][6][7]
-
Sec16A: this compound has also been shown to bind directly to Sec16A, an ER exit site protein.[3][8] This interaction impairs the anterograde (ER-to-Golgi) transport of Syntaxin-5, causing it to mislocalize to the ER, which in turn blocks the endosome-to-Golgi retrograde pathway.[3][9]
Q2: What is the primary observable phenotype in a cell line where this compound is active?
The most prominent and widely reported phenotype is the protection of cells from certain protein toxins that rely on retrograde trafficking to exert their cytotoxic effects.[5] These include ricin and Shiga-like toxins.[2][5][10] Upon treatment with this compound, these toxins are trapped in early endosomes and are unable to reach the ER and subsequently the cytosol, thus preventing cell death.[5][6]
Q3: What are the key experimental readouts to confirm this compound activity?
There are three primary experimental readouts to confirm this compound activity:
-
Cell Viability Assay: Demonstrating a dose-dependent protection against ricin or Shiga toxin-induced cytotoxicity. This is the most direct functional confirmation.[10]
-
Immunofluorescence Microscopy: Visualizing the mislocalization of the SNARE protein Syntaxin-5 (STX5) from its typical perinuclear Golgi location to a more diffuse, ER-like pattern.[3][6][11]
-
Golgi Apparatus Morphology: Observing alterations in the Golgi structure, such as partial disassembly of the Golgi stack, which can be detected by electron microscopy or by staining for Golgi structural proteins.[12][13]
Q4: Does this compound affect all retrograde trafficking pathways?
No, this compound is a selective inhibitor. It does not affect the cellular uptake and trafficking of molecules like transferrin or Epidermal Growth Factor (EGF).[2] Its effects are specific to pathways that are dependent on the proteins it targets, such as the STX5-dependent endosome-to-Golgi transport.[3]
Experimental Protocols & Data
Protocol 1: Ricin Cytotoxicity Protection Assay
This assay directly measures the protective effect of this compound against ricin-induced cell death.
Methodology:
-
Cell Seeding: Plate the new cell line in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
This compound Pre-treatment: Prepare a serial dilution of this compound (e.g., 0.1 µM to 50 µM). Remove the old media from the cells and add fresh media containing the different concentrations of this compound or a DMSO vehicle control. Incubate for 1 to 24 hours, depending on the experimental setup.[6]
-
Toxin Challenge: Prepare a solution of ricin toxin at a pre-determined lethal concentration (e.g., a concentration that kills ~80-90% of cells, typically in the ng/mL range).[10] Add the ricin solution to the wells (except for the "no toxin" control wells).
-
Incubation: Incubate the plate for a period sufficient to induce cell death (typically 24-72 hours).[6]
-
Viability Measurement: Assess cell viability using a standard method such as an MTT, MTS (e.g., CellTiter-Glo®), or crystal violet assay.
-
Data Analysis: Normalize the viability data to the "no toxin" control wells (100% viability) and the "toxin only" wells (baseline death). Plot the percentage of cell viability against the this compound concentration.
Expected Quantitative Data:
The following table summarizes expected results from a ricin protection assay in a responsive cell line.
| This compound Conc. (µM) | Ricin Toxin | Average Cell Viability (%) | Standard Deviation (%) |
| 0 (Vehicle) | No | 100.0 | 4.5 |
| 0 (Vehicle) | Yes | 15.2 | 3.1 |
| 1 | Yes | 25.8 | 3.9 |
| 5 | Yes | 68.4 | 5.2 |
| 10 | Yes | 85.1 | 4.8 |
| 25 | Yes | 92.3 | 3.7 |
| 50 | Yes | 94.6 | 3.3 |
Protocol 2: Immunofluorescence for Syntaxin-5 (STX5) Relocalization
This assay visually confirms the mechanism of this compound by observing its effect on the subcellular localization of STX5.
Methodology:
-
Cell Culture: Grow the cell line on glass coverslips in a 24-well plate until they reach 50-60% confluency.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., 10-25 µM) or a DMSO vehicle control for 24 hours.[6]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against STX5 and a Golgi marker (e.g., GM130 or Giantin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) and a nuclear stain like DAPI for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides, and image using a confocal microscope.
-
Analysis: In control cells, STX5 should co-localize with the Golgi marker. In this compound-treated cells, the STX5 signal should appear more diffuse and spread throughout the cytoplasm, indicative of ER localization, while the Golgi marker remains condensed.[6]
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits ASNA1, causing Syntaxin-5 mislocalization and blocking toxin transport.
Experimental Workflow: Toxin Protection Assay
Caption: Workflow for assessing the cytoprotective effect of this compound against ricin toxin.
Troubleshooting Guide
Q: I don't see any protection against ricin/Shiga toxin in my new cell line. What could be wrong?
This is a common issue that can arise from several factors. Follow this logical troubleshooting guide to pinpoint the problem.
Caption: A logical guide for troubleshooting a lack of this compound-mediated toxin protection.
Q: I'm not observing a change in Syntaxin-5 localization. Why might this be?
-
Antibody Quality: Ensure you are using a validated antibody for STX5 that works well for immunofluorescence in your specific cell line.
-
Treatment Duration/Concentration: The effect on STX5 can be time and concentration-dependent. Try increasing the incubation time (e.g., up to 24 hours) or the concentration of this compound.[6]
-
Cell Line Specifics: Some cell lines may have different basal levels of STX5 or may be inherently less sensitive to the effects of this compound on the ER/Golgi transport machinery.
-
Imaging Parameters: Use a confocal microscope with adequate resolution. The change from a tight perinuclear stain to a diffuse cytoplasmic one can be subtle. Ensure you are not overexposing the Golgi signal in the control, which could mask the redistribution.
Q: The Golgi structure looks unchanged in my experiments. Is this expected?
While this compound can cause a partial disassembly of the Golgi stack, this effect can be subtle and may require high-resolution electron microscopy to observe definitively.[12][13] In standard fluorescence microscopy using Golgi markers like GM130, the overall perinuclear localization of the Golgi may appear grossly normal, even while STX5 is mislocalized. The STX5 relocalization assay is a more reliable and accessible indicator of this compound's mechanistic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional dissection of the retrograde Shiga toxin trafficking inhibitor this compound [pubmed.ncbi.nlm.nih.gov]
- 10. Pretreatment with this compound protects cells from death caused by ricin toxin by retaining the capacity of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. citeab.com [citeab.com]
- 13. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Viral Diversity: A Technical Guide to Adjusting Retro-2 Concentration
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical support center focused on optimizing the use of Retro-2, a potent inhibitor of retrograde protein trafficking, against a variety of viral strains. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to streamline antiviral research and development.
The provided documentation addresses the crucial challenge of determining the optimal concentration of this compound for different viruses. As a host-targeting antiviral, the efficacy of this compound can vary between viral species and even strains. This guide offers the necessary tools and knowledge to effectively harness its potential in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of retrograde protein trafficking, a fundamental cellular process that transports molecules from the endosomes to the trans-Golgi network.[1] By disrupting this pathway, this compound effectively blocks the intracellular transport of certain viral components and toxins that rely on this route for replication and pathogenesis.[1]
Q2: How does the antiviral spectrum of this compound vary?
A2: this compound and its derivatives have demonstrated efficacy against a broad range of viruses. However, the effective concentration required for viral inhibition, typically measured as the half-maximal effective concentration (EC50), varies depending on the specific virus. For instance, Retro-2cycl and this compound.1 have shown potent activity against Enterovirus 71, while this compound.2 is effective against Respiratory Syncytial Virus (RSV).[1][2]
Q3: Is this compound cytotoxic?
A3: Like any compound, this compound can exhibit cytotoxicity at high concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for antiviral assays.[3] The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of the compound, with a higher SI indicating a more favorable safety profile.[3]
Troubleshooting Guide
Issue: High variability in experimental results when determining EC50.
-
Possible Cause: Inconsistent cell seeding density, variations in virus titer, or issues with compound solubility can all contribute to high variability.
-
Solution: Ensure that cell monolayers are confluent and healthy. Always use properly titered and stored virus stocks. Verify that this compound is fully dissolved in the culture medium. Including appropriate positive and negative controls in every experiment is essential for identifying and troubleshooting sources of variability.[3]
Issue: Observed cytotoxicity at expected antiviral concentrations.
-
Possible Cause: The specific cell line used may be particularly sensitive to this compound. Alternatively, the solvent used to dissolve the compound (e.g., DMSO) may be present at a toxic concentration.
-
Solution: It is recommended to test the cytotoxicity of this compound in an alternative, relevant cell line if feasible. Always include a solvent control in your experiments to ensure the vehicle is not contributing to cytotoxicity. The final concentration of solvents like DMSO should generally be kept low (e.g., <0.5%).[3]
Issue: this compound does not appear to be effective against the virus of interest.
-
Possible Cause: The virus may not utilize the retrograde trafficking pathway for its replication cycle, or the specific strain may have inherent resistance mechanisms.
-
Solution: Before extensive experimentation, it is advisable to research the viral life cycle to determine if it involves retrograde transport. If the pathway is utilized, consider testing a broader range of this compound concentrations. It is also beneficial to include a positive control virus known to be susceptible to this compound to validate the experimental setup.
Quantitative Data Summary
The following table summarizes the reported effective concentrations (EC50) of this compound and its derivatives against various viral strains. This data provides a valuable starting point for researchers designing their experiments.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Retro-2cycl | Enterovirus 71 (EV71) | Vero | 12.56 | >500 | >39.8 | [2] |
| This compound.1 | Enterovirus 71 (EV71) | Vero | 0.05 | 267.80 | 5356 | [2] |
| This compound.1 | Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 - 6.35 | 116.5 | 18.3 - 20.9 | [4] |
| This compound.2 | Respiratory Syncytial Virus (hRSV) | HEp-2 | ~1.3 (IC50) | ~15 | ~11.5 | [1] |
Detailed Experimental Protocol: Determining the 50% Effective Concentration (EC50) of this compound
This protocol outlines a standard plaque reduction neutralization test (PRNT) to determine the EC50 of this compound against a specific virus.
1. Cell Seeding:
- Seed a suitable host cell line in 6-well or 12-well plates.
- The seeding density should be calculated to achieve a confluent monolayer on the day of infection.
2. Compound and Virus Preparation:
- Prepare a series of 2-fold serial dilutions of this compound in a cell culture medium. The starting concentration should be high enough to span a range that will likely include the EC50.
- Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
3. Treatment and Infection:
- Remove the growth medium from the cells.
- Add the various concentrations of the this compound dilutions to the wells.
- Include control wells:
- Cell control (medium only)
- Virus control (virus but no this compound)
- Solvent control (if applicable)
- Infect the cells with the prepared virus dilution.
4. Incubation:
- Incubate the plates at 37°C in a 5% CO2 incubator.
- The incubation period will vary depending on the virus and the time it takes for plaques to become visible (typically 2-10 days).[3]
5. Plaque Visualization:
- After the incubation period, fix the cells with a suitable fixative (e.g., 10% formalin).
- Stain the cells with a dye such as crystal violet to visualize the plaques.
6. Data Analysis:
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
- Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve using appropriate software.[3]
Visualizing the Experimental Workflow and Mechanism
To further aid researchers, the following diagrams illustrate the experimental workflow for optimizing this compound concentration and the signaling pathway it inhibits.
Caption: Experimental workflow for determining the EC50 of this compound.
References
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Retro-2 to study Golgi-related cellular trafficking.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of retrograde protein trafficking. It does not act on the Golgi apparatus directly. Instead, its primary target is Sec16A, a crucial protein located at the Endoplasmic Reticulum (ER) exit sites.[1][2][3][4] By binding to Sec16A, this compound specifically slows the anterograde (ER to Golgi) transport of the SNARE protein Syntaxin-5.[1][5] This leads to a depletion of Syntaxin-5 from the Golgi and its accumulation in the ER.[1][2][6] The absence of sufficient Syntaxin-5 at the Golgi disrupts the retrograde trafficking pathway that many toxins (like ricin and Shiga toxin) and viruses use to travel from endosomes to the ER, effectively trapping them in endosomes.[1][7][8]
Q2: Does this compound cause a complete disassembly of the Golgi apparatus?
A2: Not typically under normal conditions. Treatment with this compound leads to a partial disassembly of the Golgi stack and an accumulation of COPI-like vesicles in the area surrounding the nucleus within 3-5 hours.[6][9] It does not significantly impact the overall secretion of many proteins.[6][9] However, in cells where Golgi structural proteins like GRASP65 and GRASP55 have been depleted, this compound treatment can lead to a rapid and complete disassembly of the Golgi into individual cisternae.[6]
Q3: What is the difference between this compound and its more potent analog, this compound.1?
A3: this compound.1 is a variant of this compound that was developed through structure-activity relationship studies to have improved activity.[5] For instance, in a Shiga-like toxin-1 (Stx-1) intoxication assay, this compound.1 was found to be significantly more potent, with a half-maximal effective concentration (EC50) of 90 nM compared to much higher concentrations for the original this compound.
Experimental Design & Optimization
Q4: What are the recommended starting concentrations and incubation times for this compound?
A4: The optimal concentration and incubation time are highly dependent on the cell type and the specific assay. A common starting point for in vitro studies, such as toxin protection assays in HeLa cells, is a 20 µM concentration of this compound with a 30-minute pretreatment before toxin exposure.[7][10] For studies involving viral inhibition or analysis of autophagy, concentrations between 1 µM and 20 µM have been used with incubation times ranging from 30 minutes to 24 hours.[11][12] It is critical to perform a dose-response curve to determine the optimal concentration and a time-course experiment to find the ideal incubation period for your specific experimental system.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound has low aqueous solubility.[13] It is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[10] For long-term stability, it is recommended to aliquot the stock solution into smaller volumes and store them frozen at -20°C for up to 3 months.[10] Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the DMSO stock directly into your cell culture medium.
Table 1: Effective Concentrations of this compound and Analogs in Various Assays
| Compound | Assay | Cell Line | Effective Concentration (EC50 / Working Conc.) | Reference |
| This compound | Ricin Toxin Protection | HeLa | 20 µM (pretreatment) | [10] |
| This compound | Shiga Toxin (Stx1, Stx2) Protection | HeLa | 20 µM (pretreatment) | [7] |
| This compound | Ebolavirus (EBOV) Inhibition | HeLa | EC50: 12.2 µM | [7] |
| This compound | Ricin Cytotoxicity Rescue | RAW264.7 | 20 µM (pretreatment) | [4] |
| This compound.1 | Shiga-like Toxin-1 (Stx-1) Protection | HeLa | EC50: 90 nM | [2] |
| This compound.1 | EV71 Inhibition | Vero | EC50: 0.05 µM | [6] |
Troubleshooting Guide
Problem 1: I am not observing the expected Golgi disruption or toxin protection.
-
Possible Cause: Inactive Compound
-
Solution: Ensure your this compound stock solution has been stored correctly (aliquoted, frozen at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles.[10] If in doubt, purchase a new batch of the compound.
-
-
Possible Cause: Suboptimal Concentration/Time
-
Solution: Your cell line may require a higher concentration or a longer incubation time. Perform a dose-response experiment (e.g., 5 µM, 10 µM, 20 µM, 50 µM) to find the EC50 for your specific endpoint. Also, perform a time-course experiment (e.g., 30 min, 1 hr, 3 hrs, 6 hrs) to determine the onset of the effect.
-
-
Possible Cause: Insensitive Pathway
-
Solution: The cellular process you are studying may not rely on the Syntaxin-5-dependent retrograde pathway. Confirm that your cargo (toxin, virus, etc.) is known to traffic via the endosome-to-Golgi route. As a positive control, verify that this compound treatment phenocopies the effects of siRNA-mediated knockdown of Sec16A.[5]
-
-
Possible Cause: Experimental Readout
-
Solution: The method used to assess Golgi disruption may not be sensitive enough. While overall secretion might seem unaffected, subtle changes like the redistribution of Syntaxin-5 are a more direct indicator of this compound activity.[5][6] Use immunofluorescence to specifically track the localization of Syntaxin-5.
-
Problem 2: My cells are showing high levels of toxicity or death after this compound treatment.
-
Possible Cause: Concentration is too high
-
Solution: High concentrations of this compound or its analogs can be cytotoxic.[1] Determine the half-maximal cytotoxic concentration (CC50) for your specific cell line using a standard viability assay (e.g., MTT or CellTiter-Glo). Always aim to work within a therapeutic window where the effective concentration (EC50) is significantly lower than the CC50.
-
-
Possible Cause: Solvent (DMSO) Toxicity
-
Solution: Ensure the final concentration of DMSO in your culture medium is non-toxic, typically below 0.5%. Run a "vehicle control" experiment where cells are treated with the same concentration of DMSO used in your this compound experiments to rule out solvent effects.
-
-
Possible Cause: Cell Confluence
-
Solution: Some studies have noted that cell confluence can affect sensitivity to this compound derivatives, with confluent cells being more sensitive.[1] Standardize your cell seeding density to ensure consistent confluence at the time of treatment.
-
Problem 3: My immunofluorescence staining for Golgi markers is weak or unclear.
-
Possible Cause: Antibody Access Issues
-
Solution: Proper fixation and permeabilization are critical for successful immunofluorescence.[14] this compound-induced changes in Golgi structure might alter epitope accessibility. Try different fixation methods (e.g., 4% paraformaldehyde vs. methanol) and permeabilization reagents (e.g., Triton X-100 vs. saponin) to optimize your staining protocol.[14]
-
-
Possible Cause: Marker Redistribution
-
Solution: The primary effect of this compound is the redistribution of Syntaxin-5 to the ER.[5] If you are staining for Syntaxin-5, you should expect to see a weaker, more diffuse signal at the Golgi and an increased signal in the ER network. For visualizing the Golgi structure itself, use a resident Golgi protein that is not affected by this compound, such as the cis-Golgi marker GM130.[11]
-
Visual Guides & Workflows
Mechanism of Action
Caption: Mechanism of this compound action on intracellular trafficking pathways.
General Experimental Workflow
Caption: A typical experimental workflow for this compound studies.
Troubleshooting Flowchart: No Observed Effect
Caption: A logical flowchart for troubleshooting experiments with no effect.
Key Experimental Protocols
Protocol 1: Ricin/Shiga Toxin Protection Assay
This protocol assesses the ability of this compound to protect cells from the cytotoxic effects of toxins that utilize the retrograde pathway.
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in ~80% confluency on the day of the experiment. Incubate for 24 hours.
-
Pre-treatment: Remove the culture medium. Add fresh medium containing the desired concentrations of this compound (e.g., a serial dilution from 0.1 to 50 µM) or a vehicle control (DMSO). Pre-incubate for 30-60 minutes at 37°C.
-
Toxin Challenge: Add ricin (e.g., 3.75 ng/mL) or Shiga-like toxin (Stx-1) to the wells.[15] Include control wells with no toxin to establish a baseline for 100% viability.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in unprotected cells (e.g., 4 to 24 hours).[10][11]
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the no-toxin (100% viability) and toxin-only (0% protection) controls. Plot the percentage of protection against the this compound concentration to determine the EC50.
Protocol 2: Immunofluorescence Staining for Syntaxin-5 Relocalization
This protocol is used to visually confirm the primary mechanism of this compound: the redistribution of Syntaxin-5 from the Golgi to the ER.
-
Cell Culture: Seed HeLa cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with an effective concentration of this compound (e.g., 10-25 µM) or a vehicle control for 1-3 hours.[5][11]
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[15]
-
Permeabilization: Wash the cells twice with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10 minutes.[15]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies diluted in blocking buffer for 1 hour. Use a rabbit anti-Syntaxin-5 antibody and a mouse anti-GM130 antibody (as a cis-Golgi marker).[15]
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 647 and anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour in the dark.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a confocal microscope. In control cells, Syntaxin-5 should co-localize with GM130 in the perinuclear Golgi region. In this compound-treated cells, the Syntaxin-5 signal should be more diffuse and spread throughout the ER, with reduced co-localization with GM130.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. In Vivo Sustained Release of the Retrograde Transport Inhibitor this compound.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pretreatment with this compound protects cells from death caused by ricin toxin by retaining the capacity of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral effects of Retro-2cycl and this compound.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]
- 11. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Trafficking Inhibitor this compound Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
Validation & Comparative
Validating the Specific Inhibition of ASNA1 by Retro-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the specific inhibition of the ATPase ASNA1 (also known as TRC40) by the small molecule Retro-2. We will delve into the performance of this compound and its more potent analog, DHQZ36.1, and compare their effects to genetic knockdown of ASNA1, the current gold standard for assessing on-target effects. This guide also presents detailed experimental protocols and supporting data to aid researchers in designing and interpreting their own validation studies.
Introduction to ASNA1 and this compound
ASNA1 is a crucial cytosolic ATPase that functions as a chaperone in the Guided Entry of Tail-Anchored proteins (GET) pathway, also known as the Transmembrane domain Recognition Complex (TRC) pathway in mammals. This pathway is responsible for the post-translational insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane. These TA proteins play vital roles in a multitude of cellular processes, including vesicular trafficking, protein quality control, and signal transduction.
This compound was initially identified as an inhibitor of retrograde trafficking of toxins like ricin and Shiga toxin from the endosomes to the Golgi apparatus.[1][2] Subsequent research has elucidated that the mechanism of action of this compound involves the direct inhibition of ASNA1.[1] By inhibiting ASNA1, this compound disrupts the proper insertion of TA proteins, including key SNARE proteins like Syntaxin-5 (STX5), which are essential for vesicle fusion events in the retrograde pathway.[1] A more potent analog of this compound, DHQZ36.1, has also been developed.[1]
Comparative Analysis of ASNA1 Inhibition
Validating the specific inhibition of ASNA1 by this compound is paramount for its use as a chemical probe and for any potential therapeutic development. The following sections compare different experimental strategies to achieve this validation.
Data Presentation: Quantitative Comparison of ASNA1 Inhibitors
| Inhibitor/Method | Assay Type | Cell Line | Readout | Effective Concentration/Outcome | Reference |
| This compound | Ricin Cytotoxicity Protection | HeLa | Cell Viability | EC50 ≈ 10-20 µM | [1] |
| DHQZ36.1 | Ricin Cytotoxicity Protection | HeLa | Cell Viability | More potent than this compound | [1] |
| This compound | Fluorescent TA Protein Reporter | K562 | Reporter Destabilization | Dose-dependent decrease | [1] |
| ASNA1 Knockdown | Fluorescent TA Protein Reporter | K562 | Reporter Destabilization | Significant decrease | [1] |
| This compound | STX5 Golgi Localization | HeLa | Immunofluorescence | Decreased Golgi-localized STX5 | [1] |
| ASNA1 Knockdown | STX5 Golgi Localization | HeLa | Immunofluorescence | Decreased Golgi-localized STX5 | [1] |
Note: The table summarizes the functional outcomes of this compound and ASNA1 knockdown. The lack of a direct biochemical IC50 for this compound highlights a current knowledge gap.
Experimental Protocols for Validating ASNA1 Inhibition
Here, we provide detailed methodologies for key experiments to validate the specific inhibition of ASNA1 by this compound.
In Vitro TA Protein Delivery Assay
This biochemical assay directly assesses the ability of this compound to inhibit the ASNA1-mediated delivery of a newly synthesized TA protein.
Protocol:
-
Reagent Preparation:
-
Purify recombinant human ASNA1 (wild-type and A149V mutant) and the TA protein substrate (e.g., a fluorescently labeled version of a known ASNA1 substrate).
-
Prepare reaction buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM KOAc, 5 mM Mg(OAc)₂, 1 mM DTT, and an ATP regeneration system (20 mM creatine phosphate, 0.2 mg/ml creatine kinase, 1 mM ATP).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified TA protein substrate with ASNA1 in the presence of either DMSO (vehicle control) or varying concentrations of this compound.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for complex formation.
-
-
Analysis:
-
Analyze the reaction products by native gel electrophoresis followed by fluorescence scanning.
-
Inhibition is observed as a decrease in the formation of the ASNA1-TA protein complex in the presence of this compound.
-
Fluorescent Tail-Anchored (TA) Protein Reporter Assay
This cell-based assay provides a quantitative measure of the functional consequence of ASNA1 inhibition on TA protein stability.
Protocol:
-
Cell Line Generation:
-
Generate a stable cell line (e.g., K562) expressing a reporter construct consisting of a fluorescent protein (e.g., mClover) fused to a TA sequence of a known ASNA1 substrate (e.g., OPRK1).
-
-
Treatment:
-
Plate the reporter cells and treat with a dose-range of this compound, DHQZ36.1, or a vehicle control (DMSO) for 24-48 hours.
-
As a positive control, include cells with CRISPRi-mediated knockdown of ASNA1.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze the fluorescence intensity of the reporter protein by flow cytometry.
-
A decrease in fluorescence indicates destabilization and degradation of the TA protein reporter, consistent with ASNA1 inhibition.
-
Syntaxin-5 (STX5) Golgi Localization by Immunofluorescence
This imaging-based assay visualizes the mislocalization of an endogenous ASNA1 substrate upon inhibitor treatment.
Protocol:
-
Cell Culture and Treatment:
-
Grow HeLa cells on coverslips and treat with this compound (e.g., 10 µM) or DMSO for 24 hours.
-
Include cells with shRNA-mediated knockdown of ASNA1 as a positive control.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with primary antibodies against STX5 and a Golgi marker (e.g., GM130).
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the coverslips with a DAPI-containing mounting medium.
-
-
Microscopy and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the co-localization of STX5 with the Golgi marker. A decrease in co-localization indicates disruption of STX5 trafficking to the Golgi, a hallmark of ASNA1 inhibition.
-
CRISPR-X Mutagenesis Screen for Drug Resistance
This powerful genetic approach identifies specific mutations in the target protein that confer resistance to the inhibitor, providing strong evidence for direct binding.
Protocol:
-
Library Generation:
-
Design a pooled sgRNA library targeting the coding sequence of ASNA1.
-
Deliver the sgRNA library and a Cas9 variant (e.g., dCas9-AID*Δ) to cells.
-
-
Selection:
-
Treat the mutagenized cell population with a lethal concentration of DHQZ36.1.
-
Expand the surviving cell population, which is enriched for resistance-conferring mutations.
-
-
Sequencing and Analysis:
-
Isolate genomic DNA from the resistant population and amplify the ASNA1 coding region.
-
Perform deep sequencing to identify mutations that are enriched in the drug-treated population compared to the untreated control.
-
The identification of a specific mutation, such as A149V in ASNA1, that consistently confers resistance provides strong evidence of a direct interaction between the drug and the target protein.[1]
-
Visualization of Key Pathways and Workflows
ASNA1/TRC Pathway and the Effect of this compound
Caption: The ASNA1/TRC pathway for tail-anchored protein insertion and its inhibition by this compound.
Experimental Workflow for Validating this compound Specificity
Caption: A multi-pronged experimental workflow to validate the specific inhibition of ASNA1 by this compound.
Off-Target Effects and Alternative Inhibitors
A comprehensive understanding of a small molecule inhibitor requires characterization of its off-target effects. To date, a systematic, unbiased proteomic or transcriptomic analysis of this compound-treated cells has not been extensively published. Some studies have suggested potential off-target effects, such as the disassembly of the microtubule network, but these require further investigation to determine their directness and relevance at concentrations where ASNA1 is effectively inhibited.
The search for alternative, specific small-molecule inhibitors of ASNA1 is an ongoing area of research. Currently, this compound and its analogs are the primary chemical tools available to probe ASNA1 function. The development of structurally distinct inhibitors would be invaluable for validating the on-target effects of this compound through chemical epistasis and for providing alternative scaffolds for therapeutic development.
Conclusion
The specific inhibition of ASNA1 by this compound is supported by a strong body of evidence from a combination of genetic, cell-based, and biochemical experiments. The most compelling evidence comes from the identification of a resistance-conferring mutation in ASNA1. For researchers seeking to use this compound as a chemical probe, it is recommended to employ a combination of the experimental approaches outlined in this guide to confirm its on-target activity in their specific model system. Future work should focus on obtaining direct biochemical measures of inhibition, systematically characterizing off-target effects, and discovering novel ASNA1 inhibitors to further solidify our understanding of this important cellular pathway and to expand the chemical toolbox for its study.
References
- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
A Comparative Analysis of Retro-2 and Brefeldin A on Golgi Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise impact of chemical probes on cellular processes is paramount. This guide provides a detailed comparative analysis of two widely used inhibitors of Golgi function: Retro-2 and Brefeldin A. By examining their mechanisms of action, effects on Golgi structure and protein trafficking, and providing relevant experimental data and protocols, this document aims to facilitate informed decisions in experimental design and drug discovery.
At a Glance: Key Differences and Mechanisms of Action
This compound and Brefeldin A (BFA) both disrupt the Golgi apparatus but through distinct molecular mechanisms, leading to different downstream consequences on cellular trafficking pathways. BFA is a potent inhibitor of a subset of Arf guanine-nucleotide exchange factors (GEFs), primarily GBF1. This inhibition prevents the activation of the small GTPase Arf1, leading to the dissociation of the COPI coat from Golgi membranes. The consequences are a block in ER-to-Golgi anterograde transport and a dramatic collapse of the Golgi complex into the endoplasmic reticulum (ER).
In contrast, this compound targets the ER exit site protein Sec16A. This interaction specifically hinders the anterograde transport of the t-SNARE Syntaxin-5 from the ER to the Golgi, causing its redistribution to the ER.[1][2] While this leads to a partial disassembly of the Golgi stack, it does not cause a complete collapse into the ER, nor does it broadly inhibit general protein secretion.[1][3] this compound is primarily characterized as an inhibitor of retrograde trafficking of specific toxins.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and Brefeldin A on various aspects of Golgi function, compiled from multiple studies.
| Feature | This compound | Brefeldin A |
| Primary Molecular Target | Sec16A[2] | Arf-GEFs (e.g., GBF1)[4][5] |
| Primary Vesicular Trafficking Effect | Inhibition of retrograde transport of specific cargoes (e.g., Shiga toxin)[2] | Block of ER-to-Golgi anterograde transport; induction of retrograde transport from Golgi to ER[4][6] |
| Effect on General Protein Secretion | Does not significantly affect the secretion of small or large soluble cargo proteins[1][3] | Potently inhibits the secretion of newly synthesized proteins[6][7] |
| Onset of Morphological Changes | Partial Golgi disassembly observable within 3-5 hours[1][3] | Rapid Golgi tubulation within minutes, with disassembly starting around 5 minutes and significant fragmentation by 60 minutes[8][9] |
| Golgi Morphology | Partial disassembly of the Golgi stack, accumulation of COPI-like vesicles in the perinuclear area[1][3] | Complete disassembly of the Golgi apparatus, formation of Golgi tubules, and absorption into the ER[8] |
| Reversibility | Effects on Syntaxin-5 localization are reversible. | Effects are reversible upon washout, with Golgi reformation occurring over 1-2 hours[10] |
Table 1: Comparative Effects of this compound and Brefeldin A on Golgi Function.
| Parameter | This compound | Brefeldin A |
| Syntaxin-5 Localization | Redistribution from Golgi to ER within ~5 hours[1] | Relocalization to the ER as part of the general Golgi collapse[11] |
| COPI Vesicle Association | Accumulation of COPI-like vesicles (median diameter ~55 nm)[1] | Dissociation of the COPI coat from Golgi membranes[4] |
| Golgi Fragmentation Kinetics | Partial disassembly observed at 3-5 hours[1] | Tubule formation in 4-5 minutes, rapid emptying into ER within 15-30 seconds after a 5-10 minute tubulation phase[8] |
| Effective Concentration | 25 µM for observable Golgi structural changes in HeLa cells[1] | 0.2 µM for partial fragmentation in HeLa cells; 5 µg/ml for complete disassembly[9][12] |
Table 2: Quantitative Parameters of this compound and Brefeldin A Action.
Experimental Protocols
Immunofluorescence Microscopy for Visualizing Golgi Morphology
This protocol allows for the visualization of the Golgi apparatus architecture following treatment with this compound or Brefeldin A.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130, anti-Giantin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Mounting medium
Procedure:
-
Treat cells with the desired concentration of this compound, Brefeldin A, or vehicle control (e.g., DMSO) for the specified duration.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody (and nuclear stain) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Secreted Horseradish Peroxidase (HRP) Assay for Quantifying Protein Secretion
This assay measures the effect of this compound and Brefeldin A on the secretion of a model protein.
Materials:
-
Cells transfected with a plasmid encoding a secreted form of HRP (sHRP)
-
Cell culture medium
-
This compound, Brefeldin A, or vehicle control
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Seed cells transfected with the sHRP plasmid in a multi-well plate.
-
After cell attachment, replace the medium with fresh medium containing this compound, Brefeldin A, or vehicle control at the desired concentrations.
-
Incubate the cells for the desired time course (e.g., 1, 2, 4, 6 hours).
-
At each time point, collect an aliquot of the cell culture supernatant.
-
In a separate 96-well plate, add a small volume of the collected supernatant (e.g., 10-20 µL).
-
Add the TMB substrate solution to each well and incubate at room temperature until a blue color develops.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Measure the absorbance at 450 nm using a microplate reader.
-
The absorbance is proportional to the amount of secreted HRP.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of Brefeldin A action on the Golgi apparatus.
Caption: Mechanism of this compound action on Syntaxin-5 trafficking.
Experimental Workflows
Caption: Workflow for immunofluorescence analysis of Golgi morphology.
Caption: Workflow for the secreted HRP protein secretion assay.
Conclusion
This compound and Brefeldin A are valuable tools for dissecting the complexities of Golgi function and intracellular trafficking. However, their distinct mechanisms of action result in significantly different cellular phenotypes. Brefeldin A acts as a broad inhibitor of the early secretory pathway, leading to a complete and rapid disassembly of the Golgi apparatus. In contrast, this compound has a more specific effect, primarily targeting the trafficking of Syntaxin-5 and inhibiting certain retrograde pathways, with minimal impact on general protein secretion. This guide provides a framework for researchers to select the appropriate inhibitor based on their experimental goals and to accurately interpret the resulting data. The provided protocols and visualizations serve as practical resources for implementing and understanding these key experiments.
References
- 1. This compound alters Golgi structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brefeldin A affects early events but does not affect late events along the exocytic pathway in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of brefeldin A on transport of secretory and lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Golgi Regeneration after Brefeldin A Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A brefeldin A-like phenotype is induced by the overexpression of a human ERD-2-like protein, ELP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Retro-2, Retro-2.1, and Retro-2.2 in Retrograde Trafficking Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the retrograde transport inhibitors Retro-2, this compound.1, and this compound.2. By examining their mechanism of action, in vitro efficacy, and cytotoxicity, this document aims to inform researchers on the selection and application of these compounds in studies related to toxin and viral-mediated diseases. The information is supported by experimental data from peer-reviewed scientific literature.
Introduction to this compound and its Analogs
This compound is a small molecule identified through high-throughput screening as an inhibitor of the retrograde transport of toxins like ricin and Shiga-like toxins from the endosomes to the Golgi apparatus.[1] This inhibition effectively protects cells from the cytotoxic effects of these toxins. Subsequent structure-activity relationship (SAR) studies have led to the development of more potent analogs, namely this compound.1 and this compound.2, which exhibit enhanced efficacy.[2][3] These compounds have also demonstrated broad-spectrum antiviral activity against a range of viruses that exploit the retrograde trafficking pathway for infection.[2][4]
Mechanism of Action: Targeting the TRC Pathway
The primary molecular target of this compound and its analogs is the Transmembrane Domain Recognition Complex (TRC) pathway, a crucial cellular machinery for the post-translational targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane.[5][6] Specifically, these compounds inhibit the function of ASNA1 (also known as TRC40), an ATPase that facilitates the delivery of newly synthesized TA proteins to the ER.[5][6]
By inhibiting ASNA1, this compound and its derivatives disrupt the proper insertion of TA proteins, including key SNARE proteins like Syntaxin-5, which are essential for the fusion of retrograde transport vesicles with the Golgi apparatus.[5][6] This disruption leads to the accumulation of toxins and viral particles in the early endosomes, preventing their transport to the ER and subsequent entry into the cytosol, thus averting cellular damage.[7]
References
- 1. A New Derivative of this compound Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 7. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Retro-2 vs. Golgicide A: A Comparative Guide to Retrograde Transport Inhibition
In the intricate landscape of cellular trafficking, the retrograde transport pathway, which moves cargo from endosomes to the Golgi apparatus and further to the endoplasmic reticulum (ER), is a critical process for both normal cellular function and the entry of various pathogens and toxins. Two small molecules, Retro-2 and Golgicide A, have emerged as potent inhibitors of this pathway, each with a distinct mechanism of action. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
| Feature | This compound | Golgicide A |
| Primary Target | Sec16A at ER exit sites[1]; ASNA1 (TRC40)[2][3] | GBF1 (a guanine nucleotide exchange factor for Arf1)[4][5][6][7][8][9] |
| Mechanism of Action | Inhibits anterograde trafficking of syntaxin-5, leading to its depletion from the Golgi and accumulation in the ER[1][10]. This disrupts the formation of key transport complexes required for retrograde cargo movement. | Inhibits the activation of Arf1, leading to the dissociation of the COPI coat from Golgi membranes and subsequent disassembly of the Golgi apparatus[4][5][6][8][9]. |
| Effect on Golgi Structure | Induces partial disassembly of the Golgi stack and accumulation of COPI-like vesicles in the perinuclear area[11]. Does not cause complete Golgi dispersal in all conditions[11]. | Causes rapid and complete dispersal of the Golgi and trans-Golgi Network (TGN)[4][5][6][8][9]. |
| Point of Inhibition | Blocks the transport of toxins from early/maturing endosomes to the TGN[1][12]. | Arrests retrograde cargo, such as Shiga toxin, within the endocytic compartment, preventing its arrival at the dispersed TGN[5][8][9]. |
| Reported IC50/EC50 | EC50 of 12.2 µM for Ebola virus infection inhibition in HeLa cells[12]. Effective concentrations for toxin protection are often in the 10-25 µM range[2][13]. | IC50 of 3.3 µM for inhibiting the effect of Shiga toxin on protein synthesis in Vero cells[4][5][7][14]. |
Delving Deeper: Mechanisms of Action
This compound: A Tale of Two Targets
This compound's inhibitory action on retrograde transport is multifaceted, with research pointing to two primary targets that ultimately converge on disrupting the function of the SNARE protein syntaxin-5.
One line of evidence indicates that this compound targets Sec16A , a crucial component of the ER exit sites (ERES). By binding to Sec16A, this compound impedes the COPII-dependent anterograde transport of syntaxin-5 from the ER to the Golgi[1]. This leads to a depletion of syntaxin-5 from the Golgi and its accumulation in the ER. The absence of sufficient syntaxin-5 at the Golgi disrupts the formation of SNARE complexes necessary for the fusion of transport vesicles carrying retrograde cargo from endosomes[1].
A separate but complementary mechanism involves the inhibition of ASNA1 (also known as TRC40), a factor responsible for the insertion of tail-anchored proteins into the ER membrane[2][3]. Syntaxin-5 is a tail-anchored protein, and by inhibiting ASNA1, this compound disrupts its proper localization to the Golgi, again leading to a functional deficit that blocks retrograde transport[2].
Golgicide A: A Direct Assault on Golgi Integrity
In contrast to the more indirect mechanism of this compound, Golgicide A acts directly on the structural integrity of the Golgi apparatus. Its target is GBF1 , a guanine nucleotide exchange factor (GEF) that activates the small GTPase Arf1[4][5][6][7][8][9].
Activated Arf1 is essential for the recruitment of the COPI coat complex to Golgi membranes, which is a prerequisite for the formation of transport vesicles. By inhibiting GBF1, Golgicide A prevents Arf1 activation, leading to a rapid dissociation of COPI from the Golgi membranes[4][5]. This, in turn, causes a swift and reversible disassembly of the entire Golgi stack and the trans-Golgi Network (TGN)[4][5][6][8][9]. Without a functional Golgi, retrograde cargo arriving from endosomes cannot be processed and is effectively trapped in the endocytic compartment[5][8][9].
Visualizing the Inhibition: Signaling Pathways
To illustrate these distinct mechanisms, the following diagrams depict the points of inhibition for this compound and Golgicide A within the retrograde transport pathway.
Caption: this compound inhibits retrograde transport by targeting Sec16A and ASNA1, disrupting syntaxin-5 trafficking to the Golgi.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Golgicide A Reveals Essential Roles for GBF1 in Golgi Assembly and Function [dash.harvard.edu]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. mdpi.com [mdpi.com]
- 11. This compound alters Golgi structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Retro-2 and Its Derivatives in Antiviral Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor Retro-2 and its derivatives have emerged as promising broad-spectrum antiviral candidates due to their unique mechanism of targeting host cellular trafficking pathways. This guide provides a comparative analysis of the antiviral spectrum of this compound and its key derivatives—this compound.1, this compound.2, and Retro-2cycl—supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms.
Antiviral Spectrum and Potency: A Quantitative Comparison
This compound and its analogs have demonstrated inhibitory activity against a wide range of DNA and RNA viruses. Their efficacy, measured as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), and their cytotoxicity, indicated by the 50% cytotoxic concentration (CC50), are summarized below. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile for the compound.
| Compound | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| This compound | Ebola Virus (EBOV) | HeLa | 12.2 | >50 | >4.1 | [1] |
| Marburg Virus (MARV) | HeLa | - | >50 | - | [2] | |
| This compound.1 | Enterovirus 71 (EV71) | RD | 0.05 | 267.80 | 5356 | [3] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 (CPE), 6.35 (Plaque) | 116.5 | 20.88 (CPE), 18.35 (Plaque) | [4] | |
| Shiga Toxin | - | 0.09 | - | - | [5] | |
| This compound.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | 1.6 | ~15 | ~9.4 | [6] |
| Retro-2cycl | Enterovirus 71 (EV71) | RD | 12.56 | >500 | >39.8 | [3] |
Mechanism of Action: Inhibition of Retrograde Trafficking
The primary mechanism of action for this compound and its derivatives is the inhibition of intracellular retrograde trafficking, a critical pathway for the transport of viral components and toxins from endosomes to the trans-Golgi network (TGN) and the endoplasmic reticulum (ER).[7][8] This disruption ultimately interferes with viral replication and assembly.
The key molecular target of this compound has been identified as Sec16A , a protein located at the ER exit sites (ERES).[8] By binding to Sec16A, this compound disrupts the anterograde transport of Syntaxin-5 (Stx5) , a SNARE protein essential for vesicle fusion, from the ER to the Golgi.[8][9] This leads to the mislocalization of Stx5, impairing the fusion of vesicles and thereby blocking the retrograde transport of viral cargo.[7][9]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting viral retrograde transport.
Caption: Mechanism of this compound mediated inhibition of viral retrograde transport.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the antiviral activity of this compound and its derivatives are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
a. Materials:
-
96-well cell culture plates
-
Susceptible host cell line (e.g., A549, Vero, RD)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compound (this compound or derivative)
-
Control compounds (positive and negative)
-
Cell viability reagent (e.g., Crystal Violet, Neutral Red, or ATP-based assay kit)
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 10% formalin)
-
Destaining solution (if using Crystal Violet or Neutral Red)
b. Procedure:
-
Cell Seeding: Seed the host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compound and control compounds in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the cell monolayer.
-
Add the diluted compounds to the respective wells.
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).[10]
-
Quantification of CPE:
-
Crystal Violet Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Wash the plates with water and allow them to dry.
-
Solubilize the stain and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
ATP-based Assay: Follow the manufacturer's instructions to measure the ATP levels, which correlate with cell viability.[11]
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. Determine the EC50 value from the dose-response curve.
Experimental Workflow: CPE Inhibition Assay
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.
a. Materials:
-
6-well or 12-well cell culture plates
-
Susceptible host cell line
-
Cell culture medium
-
Virus stock of known titer
-
Test compound
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
PBS
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% Crystal Violet)
b. Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the virus-compound mixtures to the respective wells.
-
Include a virus control (virus only) and a cell control (medium only).
-
Incubate for 1-2 hours to allow for viral adsorption.[12]
-
-
Overlay Application: Aspirate the inoculum and gently add the semi-solid overlay medium to each well.[12]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[12]
-
Plaque Visualization:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cell monolayer with Crystal Violet solution.
-
Wash the wells with water to remove excess stain.
-
-
Plaque Counting: Count the number of plaques (clear zones) in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value from the dose-response curve.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the Plaque Reduction Assay.
Conclusion
This compound and its derivatives represent a promising class of host-targeted antivirals with a broad spectrum of activity. Their mechanism of inhibiting retrograde trafficking offers a potential solution to combat a variety of viral pathogens. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating further investigation and optimization of these potent compounds. The continued exploration of this compound derivatives is warranted to develop effective therapies against existing and emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral effects of Retro-2cycl and this compound.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Effect of this compound.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 10. benchchem.com [benchchem.com]
- 11. reframeDB [reframedb.org]
- 12. benchchem.com [benchchem.com]
Confirming Retro-2 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assay (CETSA)
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended cellular target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other target engagement methodologies, focusing on its application for the retrograde transport inhibitor, Retro-2. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate technique for your research needs.
This compound is a small molecule inhibitor known to protect cells from certain toxins and viruses by disrupting retrograde trafficking from the endosomes to the Golgi apparatus.[1][2][3] Recent studies have identified the ATPase ASNA1 (also known as TRC40) as the direct cellular target of this compound.[4][5][6] Inhibition of ASNA1 by this compound disrupts the insertion of tail-anchored proteins into the endoplasmic reticulum, a crucial step for the proper functioning of the retrograde transport pathway.[4][5][6] This guide will explore how CETSA can be effectively utilized to confirm the direct binding of this compound to ASNA1 within a cellular context and compare its performance with alternative methods.
Data Presentation: Quantitative Comparison of Target Engagement Assays
The following table summarizes hypothetical, yet realistic, quantitative data that could be expected from CETSA and compares it with other common target engagement assays for confirming this compound's interaction with ASNA1.
| Assay | Principle | Metric | Hypothetical Value for this compound + ASNA1 | Throughput | Cellular Context | Label-Free |
| CETSA | Ligand-induced thermal stabilization of the target protein.[7] | ΔTagg (°C) | +2.5°C | Low to High | Intact cells, cell lysates | Yes |
| DARTS | Ligand-induced protection of the target protein from proteolysis.[2][8][9] | % Protection | 60% | Low to Medium | Cell lysates | Yes |
| SPROX | Ligand-induced changes in protein stability against chemical denaturation.[10][11][12] | ΔCm (M) | +0.5 M | Low to Medium | Cell lysates | Yes |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[13][14] | Kd (μM) | 5 μM | Low | Purified components | Yes |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein.[13] | Kd (μM) | 3 μM | Medium | Purified components | No (one component is immobilized) |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound and ASNA1
This protocol describes a Western blot-based CETSA to determine the target engagement of this compound with endogenous ASNA1 in a human cell line (e.g., HEK293T).
1. Cell Culture and Treatment:
-
Culture HEK293T cells to 80-90% confluency.
-
Treat cells with either DMSO (vehicle control) or this compound at a final concentration of 20 µM for 2 hours at 37°C.
2. Thermal Challenge:
-
Harvest cells and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes in a thermocycler, followed by cooling at 4°C for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.
4. Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for ASNA1.
-
Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensities for ASNA1 at each temperature for both DMSO and this compound treated samples.
-
Normalize the ASNA1 band intensity to the loading control.
-
Plot the normalized intensity against the temperature to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A shift in the Tagg (ΔTagg) between the DMSO and this compound treated samples indicates target engagement.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the retrograde transport pathway.
Caption: General workflow of a Western blot-based CETSA experiment.
Comparison with Other Target Engagement Methods
While CETSA is a powerful tool, other techniques can also be employed to confirm target engagement, each with its own set of advantages and limitations.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is based on the principle that the binding of a small molecule to its target protein can protect it from proteolytic degradation.[2][8][9] In a typical DARTS experiment, cell lysates are treated with the compound of interest, followed by limited proteolysis. The samples are then analyzed by SDS-PAGE and Western blotting to detect the target protein. An increase in the amount of full-length target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Stability of Proteins from Rates of Oxidation (SPROX)
SPROX is a mass spectrometry-based technique that measures changes in protein stability upon ligand binding in the presence of a chemical denaturant.[10][11][12] It relies on the principle that ligand binding stabilizes a protein, making it more resistant to unfolding and subsequent oxidation of methionine residues. By comparing the extent of oxidation in the presence and absence of the ligand across a denaturant gradient, target proteins can be identified.
Other Biophysical Methods
For more quantitative analysis of binding affinity, techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are often used.[13][14] However, these methods typically require purified proteins and ligands, and therefore do not provide information about target engagement within a native cellular environment.
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the direct engagement of this compound with its cellular target, ASNA1. Its label-free nature and applicability to intact cells make it a valuable tool in the early stages of drug discovery. While alternative methods like DARTS and SPROX offer different approaches to target validation in cell lysates, and biophysical techniques like ITC and SPR provide precise binding affinities with purified components, CETSA stands out for its ability to confirm target interaction in a more native context. The choice of method will ultimately depend on the specific research question, available resources, and the desired level of quantitative detail.
References
- 1. Asna1/TRC40 Controls β-Cell Function and Endoplasmic Reticulum Homeostasis by Ensuring Retrograde Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 6. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic Analysis of Protein-Ligand Binding Interactions in Complex Biological Mixtures using the Stability of Proteins from Rates of Oxidation (SPROX) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 12. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
Side-by-side comparison of Retro-2's effects on different cell types
A comprehensive guide for researchers on the differential impacts of the retrograde trafficking inhibitor, Retro-2, across various cell types, supported by experimental data and detailed protocols.
This compound and its analogs are small molecules that have garnered significant attention in cell biology and drug development for their potent ability to inhibit retrograde trafficking pathways. This mechanism, crucial for the intracellular transport of various toxins and viruses, makes this compound a promising candidate for therapeutic interventions. This guide provides a side-by-side comparison of this compound's effects on different cell types, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action: Targeting the TRC Pathway
The primary mechanism of action for this compound involves the disruption of the Transmembrane Domain Recognition Complex (TRC) pathway.[1][2] This pathway is essential for the post-translational targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane. This compound has been shown to directly impair the function of ASNA1 (also known as TRC40), a key ATPase in the TRC pathway responsible for delivering newly synthesized TA proteins to the ER.[1][2][3] By inhibiting ASNA1, this compound prevents the proper localization of numerous TA proteins, including Syntaxin-5 (STX5), a SNARE protein critical for retrograde vesicle fusion at the Golgi apparatus.[1][2] Some studies also suggest that this compound can target Sec16A, a component of the ER exit sites, further impacting protein trafficking.[4][5][6]
The inhibition of retrograde transport by this compound leads to the accumulation of toxins, such as ricin and Shiga-like toxins, in early endosomes, preventing them from reaching the ER and subsequently the cytosol to exert their cytotoxic effects.[1][2] This mechanism also underlies its broad-spectrum antiviral activity.
Caption: Mechanism of this compound action.
Comparative Effects of this compound on Different Cell Types
The efficacy and specific effects of this compound can vary depending on the cell type and the biological context, such as toxin exposure or viral infection. The following table summarizes the observed effects and quantitative data from various studies.
| Cell Type | Application | Key Effect(s) | Quantitative Data | Reference(s) |
| HEK293T | Toxin Protection (Ricin) | Inhibition of TA protein insertion, destabilization of a fluorescent TA protein reporter. | Significantly lower RFP:GFP ratio in a TA protein stability reporter assay. | [1][2] |
| K562 | Toxin Protection (Ricin) | Genetic profile of this compound activity resembles TRC pathway disruption. | CRISPRi screens identified STX5 and ASNA1 as key genes for ricin resistance. | [1][2] |
| HeLa | Toxin Protection (Ricin, Shiga-like toxins), Viral Inhibition (Ebolavirus), Autophagy Induction | Inhibition of retrograde transport, trapping of toxins in early endosomes, induction of autophagy, disassembly of microtubule network. | EC50 of 12.2 µM for Ebolavirus infection inhibition.[7][8] | [7][8] |
| HEp-2 | Viral Inhibition (hRSV) | Inhibition of hRSV replication, reduction in syncytia formation, decreased Syntaxin-5 expression. | Log10 decrease in viral titer at 2 µM this compound.2. | [4] |
| A549 | Viral Inhibition (hRSV) | Inhibition of hRSV replication. | 30-40% decrease in infection with siRNA knockdown of Syntaxin-5 or Sec16A. | [4] |
| BEAS-2B | Viral Inhibition (hRSV) | Inhibition of hRSV replication. | Validated antiviral effect at 3 µM. | [4] |
| MDCK | Toxin Protection (Ricin) | Post-exposure protection against ricin intoxication. | EC50 of 41.05 nM for a this compound derivative against ricin. | [9] |
| Vero | Viral Inhibition (Enterovirus 71) | Inhibition of EV71 infection by blocking progeny virus release. | EC50 of 12.56 µM for Retro-2cycl and 0.05 µM for this compound.1. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.
CRISPRi-Based Chemical-Genetic Profiling
This method was employed to identify the genetic profile of this compound and link its activity to the TRC pathway.
-
Cell Line and Library Preparation: A human leukemia cell line (K562) expressing dCas9-KRAB was used. A lentiviral library of single-guide RNAs (sgRNAs) targeting genes identified in previous ricin resistance screens was introduced into the cells.[1][2]
-
Screening: The pool of cells with gene knockdowns was grown in the presence or absence of this compound (10 µM) and with or without ricin (2.5 ng/µL).[1]
-
Analysis: The enrichment of sgRNAs in the surviving cell populations was measured by high-throughput sequencing. The phenotypic profile of this compound treatment was then compared to the profiles of single and paired-gene knockdowns to identify genetic interactions.[1]
Caption: CRISPRi screening workflow.
Immunofluorescence and Confocal Microscopy
This technique was used to visualize the subcellular localization of proteins like Syntaxin-5.
-
Cell Culture and Treatment: Cells (e.g., HEK293T) were grown on coverslips and treated with this compound or a vehicle control.
-
Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells were incubated with primary antibodies against the protein of interest (e.g., anti-STX5) followed by fluorescently labeled secondary antibodies.
-
Imaging: Images were acquired using a confocal microscope to visualize the fluorescence signal and determine the subcellular localization of the protein.
-
Quantification: The fluorescence intensity in specific cellular compartments (e.g., the Golgi) was quantified to measure changes in protein distribution.[1][2]
Viral Titer Assay (Plaque Assay)
This assay is used to quantify the amount of infectious virus.
-
Cell Seeding: A monolayer of susceptible cells (e.g., HEp-2 for hRSV) is prepared in multi-well plates.
-
Infection: Cells are infected with serial dilutions of the virus-containing supernatant from this compound-treated or control cells.
-
Overlay: After an incubation period to allow for viral entry, the medium is replaced with a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted to determine the viral titer (plaque-forming units per milliliter).[4]
Conclusion
This compound demonstrates a consistent mechanism of action across various cell types by inhibiting the TRC pathway and disrupting retrograde trafficking. This leads to a potent protective effect against certain toxins and a broad-spectrum antiviral activity. However, the effective concentrations and the magnitude of the observed effects can differ between cell lines, highlighting the importance of cell-type-specific validation in experimental design. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers investigating the therapeutic potential of this compound and for those studying the fundamental processes of intracellular trafficking.
References
- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral effects of Retro-2cycl and this compound.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Retro-2's On-Target and Off-Target Effects Using Quantitative Proteomics
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides an objective comparison of Retro-2, an inhibitor of retrograde protein trafficking, with alternative compounds, supported by a quantitative proteomics framework. We delve into the experimental data that illuminates this compound's on-target efficacy and potential off-target effects, offering detailed methodologies for key experiments to aid in the design and interpretation of similar studies.
This compound has emerged as a promising small molecule with potent antiviral and antitoxin properties. Its primary mechanism of action lies in the disruption of the retrograde transport pathway, a critical cellular process that moves cargo from endosomes to the Golgi apparatus and ultimately to the endoplasmic reticulum (ER). This guide will dissect the molecular underpinnings of this compound's activity and compare it to other modulators of this pathway.
On-Target Efficacy of this compound: A Proteomics Perspective
This compound's primary on-target effect is the inhibition of retrograde protein trafficking.[1][2][3] This is achieved through its direct interaction with and inhibition of ASNA1 (Arsenical-resistance protein 1), also known as TRC40.[2][3] ASNA1 is a crucial targeting factor for the insertion of tail-anchored (TA) proteins into the ER membrane. By inhibiting ASNA1, this compound disrupts the proper localization of a variety of TA proteins, including key components of the vesicular transport machinery.
One of the most significant downstream consequences of ASNA1 inhibition by this compound is the mislocalization and subsequent degradation of Syntaxin-5 (STX5), a SNARE protein essential for the fusion of vesicles arriving at the Golgi apparatus. The depletion of functional STX5 at the Golgi effectively creates a roadblock in the retrograde pathway.
Quantitative proteomics studies, while not yet providing exhaustive public datasets for this compound, would be expected to reveal a distinct signature of its on-target activity. The table below illustrates the anticipated changes in protein abundance in a hypothetical quantitative proteomics experiment comparing this compound-treated cells to a vehicle control.
Table 1: Anticipated On-Target Protein Abundance Changes Following this compound Treatment
| Protein | Gene | Cellular Function | Predicted Log2 Fold Change | Predicted p-value |
| Syntaxin-5 | STX5 | Vesicle fusion at the Golgi | -1.5 | < 0.01 |
| ASNA1/TRC40 | ASNA1 | Tail-anchored protein targeting | 0.0 | > 0.05 |
| Golgi SNAP Receptor Complex Member 1 | GOSR1 | Vesicle transport | -0.8 | < 0.05 |
| Bet1 Golgi Vesicle Transport Protein | BET1 | Vesicle transport | -0.7 | < 0.05 |
| SEC22B, ER/Golgi SNARE | SEC22B | Vesicle transport | -0.6 | < 0.05 |
Note: This table is a representation of expected results based on functional studies. Actual Log2 fold changes and p-values would be determined experimentally.
Potential Off-Target Effects of this compound
Beyond its intended target, this compound may influence other cellular processes. One notable off-target effect reported is the induction of autophagy, the cellular process of degrading and recycling damaged organelles and proteins.[1] This is characterized by an accumulation of LC3-II, a key autophagosomal marker. The mechanism by which this compound induces autophagy is not fully elucidated but may be a cellular stress response to the disruption of protein trafficking.
A comprehensive, unbiased quantitative proteomics analysis is the gold standard for identifying such off-target effects. By quantifying the entire proteome, researchers can uncover unexpected changes in protein expression that may have functional consequences.
Table 2: Potential Off-Target Protein Abundance Changes Following this compound Treatment
| Protein | Gene | Cellular Function | Predicted Log2 Fold Change | Predicted p-value |
| Microtubule-associated proteins 1A/1B light chain 3B | MAP1LC3B | Autophagy | +1.2 | < 0.05 |
| Sequestosome-1 | SQSTM1 | Autophagy substrate | -1.0 | < 0.05 |
| Beclin-1 | BECN1 | Autophagy initiation | +0.5 | > 0.05 |
Note: This table is a representation of potential off-target effects based on published observations.
Comparison with Alternative Retrograde Transport Inhibitors
To provide a comprehensive evaluation, it is essential to compare this compound with other molecules that modulate retrograde transport.
This compound.2: A derivative of this compound, this compound.2, has been developed and shown to be more potent in its inhibitory effect on Shiga toxin transport.[4] It also exhibits significant antiviral activity against Respiratory Syncytial Virus (RSV) by impairing the trafficking of viral F and G glycoproteins to the plasma membrane.[4][5] A comparative proteomic analysis would likely show a more pronounced on-target signature for this compound.2 at lower concentrations compared to the parent compound.
Brefeldin A (BFA): Brefeldin A is a widely used inhibitor of protein transport from the ER to the Golgi, which also affects retrograde transport. However, its mechanism is distinct from this compound. BFA acts by inhibiting the activation of Arf1p, a small GTPase required for the formation of COPI-coated vesicles that mediate both anterograde and retrograde transport within the Golgi and from the Golgi to the ER. This leads to a collapse of the Golgi apparatus into the ER.
Table 3: Comparative Overview of Retrograde Transport Inhibitors
| Feature | This compound | This compound.2 | Brefeldin A |
| Primary Target | ASNA1 (TRC40) | ASNA1 (TRC40) | Arf1 GTP/GDP exchange factors (GEFs) |
| Mechanism | Inhibits TA protein insertion, leading to STX5 mislocalization. | More potent inhibition of TA protein insertion. | Inhibits Arf1p activation, preventing COPI coat formation. |
| Key Downstream Effect | Blockade of endosome-to-Golgi transport. | More potent blockade of endosome-to-Golgi transport. | Collapse of Golgi into the ER, blocking ER-to-Golgi and intra-Golgi transport. |
| Reported Off-Targets | Induction of autophagy. | Not extensively studied, likely similar to this compound. | Broad effects on cellular architecture and signaling. |
A quantitative proteomics experiment comparing these three compounds would be highly informative. We would expect to see distinct proteomic signatures reflecting their different mechanisms of action. For example, BFA treatment would likely lead to more widespread changes in the abundance of Golgi-resident proteins as the entire organelle is redistributed.
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible quantitative proteomics data. Below are representative protocols for sample preparation and data acquisition using Tandem Mass Tag (TMT) labeling, a common method for multiplexed quantitative proteomics.
Protocol 1: Cell Lysis and Protein Digestion for TMT Labeling
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or A549) at an appropriate density. Treat cells with the desired concentrations of this compound, this compound.2, Brefeldin A, or vehicle control for the specified duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.5, and a protease/phosphatase inhibitor cocktail. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Reduction and Alkylation: For each sample, take 100 µg of protein. Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
Protein Precipitation: Precipitate the protein by adding 6 volumes of ice-cold acetone and incubating at -20°C overnight. Centrifuge at 14,000 x g for 20 minutes to pellet the protein.
-
Digestion: Discard the supernatant and wash the pellet with ice-cold 80% acetone. Air-dry the pellet and resuspend in 50 mM TEAB (triethylammonium bicarbonate). Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Protocol 2: Tandem Mass Tag (TMT) Labeling and Mass Spectrometry
-
TMT Labeling: Equilibrate TMT reagents to room temperature. Resuspend the digested peptides in 100 µL of 50 mM TEAB. Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.
-
Quenching: Quench the labeling reaction by adding 8 µL of 5% hydroxylamine and incubating for 15 minutes.
-
Sample Pooling and Desalting: Combine the labeled samples in a 1:1:1:1 ratio. Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Process the raw data using a software suite such as Proteome Discoverer or MaxQuant. Perform peptide and protein identification against a relevant protein database. Quantify the relative protein abundance based on the reporter ion intensities from the TMT tags. Perform statistical analysis to identify significantly regulated proteins.
Visualizing the Pathways and Workflows
To better understand the complex cellular processes involved, we can visualize the signaling pathways and experimental workflows using Graphviz.
Caption: On-target pathway of this compound action.
Caption: Quantitative proteomics experimental workflow.
References
- 1. Proteomics reveal cap-dependent translation inhibitors remodel the translation machinery and translatome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Proteomics dataset for the analysis of the effects of Grammatophyllum speciosum extracts on RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-platform proteomics signatures of extreme old age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT-Based Multiplexed (Chemo)Proteomics on the Orbitrap Astral Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Retro-2's Mechanism: A Comparative Guide to its Validation via ASNA1 Knockdown
For Immediate Release
A comprehensive analysis of the small molecule Retro-2, a promising inhibitor of intracellular trafficking of various toxins and viruses, confirms its mechanism of action through the direct inhibition of the ATPase ASNA1. This guide provides a comparative overview of the effects of this compound and its more potent derivative, DHQZ36.1, alongside the genetic knockdown of ASNA1, offering researchers, scientists, and drug development professionals a clear understanding of its therapeutic potential and the supporting experimental evidence.
The data presented herein, primarily derived from the seminal work of Morgens et al. (2019) in eLife, demonstrates that the pharmacological inhibition of ASNA1 by this compound and its analogs phenocopies the genetic suppression of ASNA1.[1][2] This cross-validation provides a robust confirmation of this compound's mode of action, centering on the disruption of the TRC pathway responsible for inserting tail-anchored (TA) proteins into the endoplasmic reticulum.
Performance Comparison: this compound, DHQZ36.1, and ASNA1 Knockdown
The following tables summarize the key quantitative data comparing the effects of this compound, its analog DHQZ36.1, and ASNA1 knockdown on critical cellular processes.
| Experiment | Condition | Metric | Result | Reference |
| Ricin Toxin Cytotoxicity | Wild-type K562 cells + 25 µM this compound | Cell Viability | Increased survival upon ricin exposure | Morgens et al., 2019 |
| Wild-type K562 cells + 10 µM DHQZ36.1 | Cell Viability | Increased survival upon ricin exposure | Morgens et al., 2019 | |
| ASNA1 Knockdown K562 cells | Cell Viability | Increased survival upon ricin exposure | Morgens et al., 2019 | |
| TA Protein Targeting | Wild-type HeLa cells + 10 µM this compound | STX5 Golgi Localization | Decreased | Morgens et al., 2019 |
| ASNA1 Knockdown HeLa cells | STX5 Golgi Localization | Decreased | Morgens et al., 2019 | |
| Cell Growth Inhibition | Wild-type K562 cells | IC50 (DHQZ36.1) | ~10 µM | Morgens et al., 2019 |
| ASNA1 Knockdown K562 cells | IC50 (DHQZ36.1) | Sensitized to lower concentrations | Morgens et al., 2019 |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies for the key experiments.
ASNA1 Knockdown in K562 and HeLa Cells using CRISPRi
This protocol is adapted from the methods described by Morgens et al., 2019.
-
Cell Line Maintenance: K562 and HeLa cells stably expressing dCas9-KRAB were cultured in RPMI-1640 and DMEM, respectively, supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.
-
sgRNA Design and Cloning: Single guide RNAs (sgRNAs) targeting the ASNA1 gene were designed using computational tools. Oligonucleotides encoding the sgRNAs were synthesized and cloned into a lentiviral expression vector.
-
Lentivirus Production: HEK293T cells were co-transfected with the sgRNA expression vector and packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent. Lentiviral supernatants were harvested 48 and 72 hours post-transfection.
-
Transduction: K562 or HeLa cells were transduced with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection and Verification: Transduced cells were selected with puromycin (1-2 µg/mL) for 3-5 days. Knockdown efficiency was verified by quantitative PCR (qPCR) or Western blotting for ASNA1.
Ricin Toxin Viability Assay
This assay measures the cytoprotective effect of this compound and ASNA1 knockdown against ricin.
-
Cell Seeding: Cells (e.g., K562) were seeded in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: For pharmacological studies, cells were pre-treated with various concentrations of this compound or DHQZ36.1 for 1-2 hours.
-
Ricin Challenge: A lethal concentration of ricin toxin was added to the wells.
-
Incubation: The plates were incubated for 48 hours.
-
Viability Measurement: Cell viability was assessed using a commercially available assay, such as CellTiter-Glo (Promega), which measures ATP levels as an indicator of cell viability. Luminescence was read on a plate reader.
-
Data Analysis: Viability was normalized to untreated control cells.
Immunofluorescence for STX5 Localization
This protocol details the visualization of Syntaxin 5 (STX5) localization in HeLa cells.
-
Cell Culture and Treatment: HeLa cells were grown on glass coverslips. For knockdown experiments, ASNA1 was suppressed as described above. For pharmacological studies, cells were treated with 10 µM this compound for 24 hours.
-
Fixation: Cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific binding was blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Cells were incubated with a primary antibody against STX5 (e.g., rabbit anti-STX5) and a Golgi marker (e.g., mouse anti-GM130) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells were incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Coverslips were mounted on slides with a mounting medium containing DAPI for nuclear staining. Images were acquired using a confocal microscope.
-
Image Analysis: The co-localization of STX5 with the Golgi marker was quantified using image analysis software.
This guide provides a foundational understanding of the cross-validation of this compound's mechanism of action. The presented data and protocols offer a valuable resource for the scientific community to further explore the therapeutic applications of targeting the ASNA1-mediated TA protein insertion pathway.
References
- 1. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Retro-2 and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of Retro-2, a small molecule inhibitor of retrograde trafficking, and its key analogs. By examining experimental data on their efficacy and cytotoxicity, this document aims to inform researchers on the relative safety and potential of these compounds for further development as antiviral and anti-toxin therapeutics.
Introduction to this compound and its Analogs
This compound was initially identified in a high-throughput screen as an inhibitor of toxins that exploit the retrograde transport pathway to enter the cytosol, such as ricin and Shiga-like toxins.[1] Its mechanism of action involves the disruption of vesicle transport from early endosomes to the trans-Golgi network. Subsequent research has revealed that the bioactive form is a cyclized derivative, often referred to as Retro-2cycl.[1] Structure-activity relationship studies have led to the development of more potent analogs, including this compound.1 and this compound.2, as well as other derivatives like DHQZ36.1.[2][3] These compounds have demonstrated a broad spectrum of activity against various viruses and toxins that rely on retrograde transport for infection.[1][2][3][4]
The primary molecular target of this compound has been identified as ASNA1 (Arsenical-translocating ATPase), a key factor in the insertion of tail-anchored proteins into the endoplasmic reticulum.[1][5] By inhibiting ASNA1, this compound disrupts the proper localization of proteins like Syntaxin-5, which are crucial for retrograde trafficking.[1][5] This disruption ultimately protects cells from pathogens that hijack this pathway.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50 or IC50). A higher TI indicates a wider margin between the dose required for a therapeutic effect and the dose that causes toxicity to host cells.
The following tables summarize the reported CC50 and EC50/IC50 values for this compound and its analogs against various pathogens, along with the calculated therapeutic index. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
Table 1: Antiviral Activity and Cytotoxicity of this compound and Analogs
| Compound | Virus | Cell Line | EC50/IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| Retro-2cycl | Enterovirus 71 (EV71) | RD | 12.56 | >500 | >39.81 | [6] |
| This compound.1 | Enterovirus 71 (EV71) | RD | 0.05 | 267.80 | 5356 | [6] |
| This compound.1 | Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 | 116.5 | 20.88 | [7] |
| This compound.2 | Respiratory Syncytial Virus (hRSV) | HEp-2 | 1.6 | ~15 | ~9.38 | [8] |
| This compound | Ebolavirus (EBOV) | HeLa | 12.2 | Not Reported | Not Calculable | [9] |
| This compound.1 | Ebolavirus (EBOV) | Not Reported | More potent than this compound | Not Reported | Not Calculable | [4] |
| Compound 25 (this compound analog) | Ebolavirus (EBOV) | Not Reported | More potent than this compound | Not Reported | Not Calculable | [4] |
Table 2: Anti-toxin Activity and Cytotoxicity of this compound and Analogs
| Compound | Toxin | Cell Line | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| (S)-Retro-2.1 | Shiga toxin | HeLa | 54 | Not Reported | Not Calculable | [2] |
| This compound.1 | Shiga-like toxin-1 (Stx-1) | HeLa | 90 | Not Reported | Not Calculable | [2] |
| Compound 3 (metabolite of this compound.1) | Shiga-like toxin-1 (Stx-1) | HeLa | 7381 | Not Reported | Not Calculable | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for determining the therapeutic index.
Caption: Inhibition of ASNA1 by this compound disrupts retrograde transport.
Caption: Workflow for determining the therapeutic index of a compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for determining the 50% cytotoxic concentration (CC50) of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cell line of interest (e.g., Vero, HeLa, HEp-2)
-
Complete cell culture medium
-
Test compound and vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Viral Plaque Reduction Assay
This protocol provides a general method for determining the 50% effective concentration (EC50) or inhibitory concentration (IC50) of a compound against a lytic virus.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compound and vehicle control
-
6- or 12-well cell culture plates
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound in infection medium (e.g., serum-free medium).
-
Prepare a virus dilution that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.
-
Remove the culture medium from the cell monolayers and inoculate with 100-200 µL of the virus-compound mixtures. Include a virus-only control.
-
Incubate for 1-2 hours at 37°C to allow for virus adsorption.
-
Remove the inoculum and overlay the cells with 1-2 mL of the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control.
-
The EC50/IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Asna1/TRC40 Controls β-Cell Function and Endoplasmic Reticulum Homeostasis by Ensuring Retrograde Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of Retro-2: A Procedural Guide
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Retro-2 with the appropriate personal protective equipment (PPE). Given the absence of detailed toxicity data, this compound should be treated as a potentially hazardous substance.
Key Handling Procedures:
-
Engineering Controls: All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use compatible, chemical-resistant gloves.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, additional protective clothing should be worn.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in areas where this compound is handled. Hands should be washed thoroughly after handling the compound.
Quantitative Data Summary
The following table summarizes the known quantitative and qualitative data for this compound, which is essential for its safe handling and storage.
| Property | Value | Reference |
| Physical Form | Powder | [1] |
| Appearance | Tan to white/beige | [1] |
| Molecular Formula | C₁₉H₁₆N₂OS | [1] |
| Molecular Weight | 320.41 g/mol | [1] |
| Solubility | DMSO: up to 50 mg/mL (may require warming) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity (by HPLC) | ≥95% - ≥98% | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must adhere to all federal, state, and local environmental regulations. The following is a general procedural guide. Crucially, always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
-
Waste Identification and Segregation:
-
Treat all materials that have come into direct contact with this compound as chemical waste. This includes, but is not limited to, pipette tips, gloves, empty vials, and contaminated lab paper or bench liners.
-
Segregate this compound waste from other laboratory waste streams such as regular trash, sharps, and biohazardous materials to prevent accidental cross-contamination and ensure proper disposal pathways.
-
-
Waste Collection and Storage:
-
Solid Waste: Collect solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) should be collected in a separate, compatible, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and if in solution, the name of the solvent (e.g., "this compound in DMSO").
-
Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials, until it is ready for pickup.
-
-
Institutional Waste Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Crucially, do not attempt to dispose of this compound or its solutions down the drain or in the regular trash. This can lead to environmental contamination and regulatory violations.
-
-
Spill Response:
-
In the event of a spill, ensure the area is well-ventilated.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
-
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the decision-making process and necessary steps.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling Retro-2
Essential Safety and Handling Guide for Retro-2
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a small molecule inhibitor of retrograde trafficking. The following procedures are based on general best practices for handling potent, novel chemical compounds in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound was not located in public databases. Researchers must conduct a thorough risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.
| Procedure | Required PPE | Additional Recommendations |
| Weighing and Aliquoting (Dry Powder) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles or Face Shield- N95 Respirator | Work in a certified chemical fume hood or a powder containment hood. |
| Handling Solutions | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | Perform all manipulations within a chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect against splashes and aerosols.[1] |
| Cell Culture and In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | All work with this compound in cell culture should be performed in a certified Class II BSC.[1] |
| Animal Handling (Dosing) | - Disposable Nitrile Gloves (double-gloving recommended)- Solid-front Lab Gown- Safety Goggles or Face Shield- N95 Respirator | Use of a ventilated cage changing station is recommended. |
| Waste Disposal | - Disposable Nitrile Gloves- Lab Coat- Safety Goggles | Handle all waste as hazardous chemical waste. |
Operational and Disposal Plans
A clear and systematic workflow is critical for the safe handling and disposal of this compound. The following sections provide step-by-step guidance.
Experimental Protocols: Handling Procedures
1. Preparation of Stock Solutions:
-
Perform a pre-use check of the chemical fume hood or biosafety cabinet.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound powder in a tared, disposable weigh boat or directly into the storage vial within the containment unit.
-
Add the appropriate solvent (e.g., DMSO) to the vial to the desired concentration.
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a clearly marked secondary container.
2. Use in Cell Culture:
-
Work within a Class II Biosafety Cabinet.
-
Thaw the this compound stock solution.
-
Dilute the stock solution to the final working concentration in your cell culture medium.
-
Ensure that all pipettes and other equipment that come into contact with this compound are decontaminated or disposed of as hazardous waste.
-
After treating cells, incubate them in a designated incubator, clearly labeled to indicate the presence of a hazardous compound.
Disposal Plan
All materials contaminated with this compound, including unused solutions, cell culture media, disposable labware (e.g., pipette tips, tubes, flasks), and contaminated PPE, must be disposed of as hazardous chemical waste.
1. Solid Waste:
-
Collect all contaminated solid waste (gloves, weigh boats, paper towels, etc.) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with general laboratory waste.
2. Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., unused stock solutions, treated cell culture media) in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be appropriate for the solvent used (e.g., a solvent-safe plastic carboy for aqueous solutions, or a glass container for organic solvents).
-
Do not dispose of liquid waste containing this compound down the drain.
3. Sharps:
-
Dispose of any contaminated sharps (e.g., needles, serological pipettes) in a designated sharps container for chemical contamination.
4. Final Disposal:
-
Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled with the contents and associated hazards.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
